The Chemical Architecture and Synthesis of 3-(Dimethylamino)azetidine-3-carboxamide: A Technical Guide
Executive Summary In modern drug discovery, escaping "flatland"—the over-reliance on planar, sp²-hybridized aromatic rings—is a critical strategy for improving the pharmacokinetic properties and clinical success rates of...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery, escaping "flatland"—the over-reliance on planar, sp²-hybridized aromatic rings—is a critical strategy for improving the pharmacokinetic properties and clinical success rates of drug candidates. 3-(Dimethylamino)azetidine-3-carboxamide represents a highly valuable, sp³-rich building block[1]. Featuring a highly strained four-membered azetidine ring substituted with both a tertiary amine and a primary carboxamide, this compound serves as a versatile scaffold for designing drugs with enhanced aqueous solubility, optimized target binding, and improved metabolic stability.
Chemical Structure & Molecular Topology
The architecture of 3-(dimethylamino)azetidine-3-carboxamide is defined by its compact, highly polar nature.
The Azetidine Core: The four-membered saturated nitrogen heterocycle introduces significant angle strain (~26 kcal/mol) and adopts a puckered conformation. The secondary amine at the N1 position serves as a versatile handle for functionalization (e.g., via reductive amination or amide coupling) while acting as a strong hydrogen bond donor and acceptor.
C3 Quaternary Center: The C3 carbon is fully substituted (sp³), bearing two distinct functional groups:
Dimethylamino Group [-N(CH3)2]: A tertiary amine that provides a basic center (pKa ~ 8.5–9.0). This moiety is crucial for forming electrostatic interactions or salt bridges with target proteins.
Carboxamide Group [-CONH2]: A primary amide that functions as a neutral, highly polar hydrogen-bonding motif. Unlike ester equivalents, the carboxamide is highly resistant to plasma esterases, drastically enhancing metabolic stability.
Symmetry & Stereochemistry: The molecule possesses an internal plane of symmetry bisecting the N1 and C3 atoms. Consequently, the C3 carbon is prochiral (achiral), which eliminates the complexities of stereoisomerism and chiral resolution during drug development and scale-up.
Physicochemical Properties
The combination of a basic amine and a neutral amide on a compact scaffold yields excellent physicochemical properties. These metrics are frequently utilized by medicinal chemists to fine-tune the lipophilicity (logP) and target affinity of larger pharmacophores.
The de novo synthesis of 3-aminoazetidine-3-carboxamides requires precise control over the highly strained ring to prevent ring-opening side reactions. The most robust and scalable route begins with 1-Boc-azetidine-3-one, utilizing a Strecker aminocyanation[4] followed by controlled hydration.
Objective: Install the tertiary amine and a nitrile precursor at the C3 position.
Causality & Insight: The Boc protecting group on N1 is strictly required to prevent the azetidine nitrogen from participating in the nucleophilic attack or undergoing degradation. The amine attacks the ketone to form an iminium ion, which is subsequently trapped by the cyanide nucleophile.
Procedure:
Dissolve 1-Boc-azetidine-3-one (1.0 eq) and dimethylamine hydrochloride (1.5 eq) in anhydrous methanol.
Cool the reaction mixture to 0 °C to control the exothermic iminium formation.
Stir at room temperature for 16 hours. Monitor via LC-MS until the starting ketone is entirely consumed.
Quench with saturated aqueous NaHCO3 and extract with ethyl acetate to isolate the intermediate, 1-Boc-3-(dimethylamino)azetidine-3-carbonitrile[5].
Step 2: Radziszewski Nitrile Hydration
Objective: Convert the carbonitrile to a primary carboxamide.
Causality & Insight: Standard acidic or high-temperature basic hydrolysis often over-hydrolyzes nitriles to carboxylic acids. The Radziszewski reaction (H2O2/base) generates a highly nucleophilic hydroperoxide anion (HOO⁻) that selectively yields the primary amide without over-reaction.
Procedure:
Dissolve the nitrile intermediate in dimethyl sulfoxide (DMSO).
Add potassium carbonate (K2CO3, 0.5 eq) and cool to 0 °C.
Slowly add 30% aqueous H2O2 (3.0 eq).
Allow the mixture to warm to room temperature. Self-Validation: Oxygen gas evolution indicates the decomposition of excess peroxide, visually correlating with reaction progress.
Dilute with water and extract with dichloromethane to yield 1-Boc-3-(dimethylamino)azetidine-3-carboxamide.
Step 3: Boc Deprotection & Salt Formation
Objective: Remove the N1 protecting group to yield the final active building block.
Causality & Insight: Anhydrous acidic conditions are chosen to prevent the hydrolysis of the primary amide, which could occur in aqueous acid.
Procedure:
Dissolve the Boc-protected amide in minimal dry dichloromethane.
Add a solution of 4N HCl in 1,4-dioxane (5.0 eq) at room temperature.
Stir for 2–4 hours. The cleavage of the tert-butyl carbamate releases CO2 and isobutylene gas.
The product, 3-(dimethylamino)azetidine-3-carboxamide dihydrochloride[3], will precipitate directly from the reaction mixture as a highly pure, white crystalline solid. Filter and dry under vacuum.
Mechanistic Pathway Visualization
The following diagram illustrates the logical flow of the synthetic protocol, highlighting the transformation of functional groups at each stage.
Figure 1: Step-by-step synthetic workflow of 3-(Dimethylamino)azetidine-3-carboxamide.
Applications in Drug Discovery
The integration of the 3-(dimethylamino)azetidine-3-carboxamide motif into lead compounds offers several strategic advantages for drug developers:
Bioisosterism: It serves as a conformationally restricted bioisostere for acyclic diamines or piperazine rings. The reduced ring size lowers the overall molecular weight and lipophilicity while maintaining the required vector geometries for target binding.
Metabolic Stability: The quaternary C3 center acts as a steric shield, blocking oxidative metabolism (e.g., by monoamine oxidases or CYP450 enzymes) that typically occurs adjacent to basic amine groups.
Solubility Enhancement: The high density of hydrogen bond donors and acceptors, combined with the basic tertiary amine, drastically improves the aqueous solubility of hydrophobic drug scaffolds, facilitating oral bioavailability.
Introduction: The Azetidine Scaffold as a Privileged Motif in Drug Discovery
An In-Depth Technical Guide to 3-(Dimethylamino)azetidine-3-carboxamide Derivatives: Synthesis, Pharmacological Potential, and Future Directions Azetidines, four-membered nitrogen-containing heterocycles, have garnered s...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to 3-(Dimethylamino)azetidine-3-carboxamide Derivatives: Synthesis, Pharmacological Potential, and Future Directions
Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in medicinal chemistry. Their inherent ring strain, sp3-rich three-dimensional character, and conformational rigidity offer unique physicochemical and pharmacokinetic properties.[1] These attributes can lead to enhanced solubility, improved metabolic stability, and novel interactions with biological targets, making them highly attractive scaffolds for drug design.[1] The incorporation of azetidine motifs is a validated strategy in modern drug development, as evidenced by their presence in several FDA-approved drugs, including the Janus kinase (JAK) inhibitor baricitinib and the MEK inhibitor cobimetinib.[1]
This guide focuses on a specific, yet underexplored, class of derivatives: those bearing both a dimethylamino and a carboxamide group at the C3 position of the azetidine ring. This geminal disubstitution creates a unique stereoelectronic environment. The carboxamide group can act as a versatile hydrogen bond donor and acceptor, a feature known to be critical for antiproliferative activity in other scaffolds.[2] Concurrently, the dimethylamino group, a tertiary amine, introduces a basic center that can be protonated at physiological pH, potentially enhancing water solubility and enabling ionic interactions with target proteins. This combination of functionalities suggests a rich pharmacological potential spanning multiple therapeutic areas, from central nervous system (CNS) disorders to oncology and infectious diseases.[3][4][5] This document serves as a technical primer for researchers, providing a proposed synthetic framework, an exploration of potential biological activities based on related structures, and detailed experimental protocols to guide future research in this promising chemical space.
Part 1: Synthetic Strategies for 3-(Dimethylamino)azetidine-3-carboxamide
The synthesis of 3,3-disubstituted azetidines requires a strategic approach to control the functionalization of the C3 position. While no direct published route for the title compound is available, a robust and logical pathway can be proposed based on established azetidine chemistry.[6][7] The core strategy involves the construction of an azetidine-3-carboxylic acid intermediate, followed by the introduction of the dimethylamino group and subsequent amidation.
A plausible synthetic workflow would commence from a commercially available starting material, such as 1-benzyl-3-hydroxyazetidine, and proceed through oxidation, dimethylamination, and finally, amidation. The choice of protecting groups is critical; for instance, a benzyl group on the azetidine nitrogen is advantageous as it can be readily removed via hydrogenolysis in a later step if required for SAR studies.
Caption: Proposed synthetic pathway for 3-(Dimethylamino)azetidine-3-carboxamide.
Experimental Protocol: Proposed Synthesis
This protocol is a representative, multi-step synthesis based on established chemical transformations for constructing the target scaffold.
Step 1: Synthesis of 1-Boc-3-(dimethylamino)azetidine-3-carbonitrile
Reaction Setup: To a solution of 1-Boc-azetidin-3-one (1.0 eq) in methanol at 0 °C, add a 40% aqueous solution of dimethylamine (1.5 eq) followed by potassium cyanide (1.5 eq).
Execution: Stir the reaction mixture at room temperature for 24 hours, monitoring the disappearance of the starting material by TLC or LC-MS.
Work-up & Purification: Concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via flash column chromatography (Hexanes:Ethyl Acetate gradient) to yield the aminonitrile intermediate. Causality Note: The Strecker reaction provides an efficient method for installing both an amino group and a nitrile at the same carbon, which is a direct precursor to the carboxamide.
Step 2: Hydrolysis of Nitrile to Carboxamide (Radziszewski Reaction)
Reaction Setup: Dissolve the aminonitrile intermediate (1.0 eq) in acetone. Add potassium carbonate (2.0 eq) followed by the slow, dropwise addition of 30% hydrogen peroxide (5.0 eq) at 0 °C.
Execution: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by LC-MS.
Work-up & Purification: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify by flash column chromatography to yield 1-Boc-3-(dimethylamino)azetidine-3-carboxamide. Causality Note: Basic peroxide provides a mild and effective way to hydrate the nitrile to the primary amide without cleaving the acid-labile Boc protecting group.
Step 3: Boc Deprotection
Reaction Setup: Dissolve the Boc-protected intermediate (1.0 eq) in dichloromethane at 0 °C. Add trifluoroacetic acid (TFA, 10 eq) dropwise.
Execution: Stir the mixture at room temperature for 2-4 hours until LC-MS analysis indicates complete removal of the Boc group.
Work-up: Concentrate the reaction mixture in vacuo. Triturate the residue with diethyl ether to precipitate the TFA salt of the final product. Filter and dry to obtain 3-(Dimethylamino)azetidine-3-carboxamide as a salt.
Part 2: Pharmacological Potential and Key Biological Targets
The unique structural combination of the 3-(dimethylamino)azetidine-3-carboxamide scaffold suggests its potential to interact with a diverse range of biological targets. By examining the activities of related azetidine and carboxamide derivatives, we can infer likely therapeutic applications.
Caption: Potential biological targets and therapeutic applications of the scaffold.
Central Nervous System (CNS) Activity
Azetidine derivatives are well-established as modulators of neurotransmitter transporters.[4]
GABA Uptake Inhibition: Conformationally constrained azetidine analogs of GABA and beta-alanine have shown potent inhibitory activity against GABA transporters GAT-1 and GAT-3.[3] The rigid azetidine core mimics the folded conformation of GABA, allowing for effective binding. Derivatives of azetidine-3-carboxylic acid, in particular, have demonstrated notable potency, suggesting that the title scaffold could be a promising starting point for developing agents for epilepsy or anxiety.[3]
Triple Reuptake Inhibition (TRI): Novel 3-substituted azetidines have been successfully developed as triple reuptake inhibitors, blocking the transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[8] This mechanism is a highly sought-after profile for treating major depressive disorder. The amine and aromatic features often found in TRIs can be conceptually mapped onto the dimethylamino and carboxamide groups of our target scaffold, warranting investigation in this area.
Anti-inflammatory and Immunomodulatory Effects
Carboxamide derivatives have been identified as potent ligands for the Aryl Hydrocarbon Receptor (AHR), a key regulator of immune responses.[9]
AHR Agonism: Quinoline-3-carboxamide derivatives can activate AHR signaling at low nanomolar concentrations.[9] This activation can induce the expression of epidermal differentiation proteins, counteracting inflammatory signals in skin diseases like atopic dermatitis. The carboxamide moiety of the 3-(dimethylamino)azetidine-3-carboxamide core could similarly engage with AHR, offering a potential therapeutic avenue for inflammatory skin conditions or other autoimmune disorders.[9] Furthermore, structural modifications at the C3 carboxylic acid position of fluoroquinolones have led to carboxamide derivatives with significantly improved anti-inflammatory and immunomodulatory activities.[10]
Anticancer Potential
Both azetidine and carboxamide functionalities are present in various anticancer agents.
Structure-Activity Relationship (SAR) Insights: In studies of benzo[b]thiophene derivatives, a carboxamide group at the C-3 position was found to be a critical contributor to antiproliferative activity against breast cancer cell lines.[2] This suggests the carboxamide in our target scaffold is a key pharmacophoric feature for potential anticancer effects.
Targeting Specific Pathways: Other carboxamide-containing scaffolds have been developed as selective inhibitors of matrix metalloproteinase 13 (MMP-13), an enzyme implicated in tumor invasion and metastasis.[5] The unique geometry of the azetidine core could orient the carboxamide and other substituents to achieve high affinity and selectivity for enzyme active sites.
Potential Therapeutic Area
Key Biological Target(s)
Relevant Moieties
Supporting Evidence
CNS Disorders
GABA Transporters (GATs), Monoamine Transporters
Azetidine-3-carboxylic acid core
Azetidine derivatives act as potent GAT-1 and GAT-3 inhibitors.[3][4]
Inflammation
Aryl Hydrocarbon Receptor (AHR)
C3-Carboxamide
Carboxamide derivatives are known AHR agonists with anti-inflammatory effects.[9][10]
Oncology
Various (e.g., MMPs, RhoA/ROCK)
C3-Carboxamide
The carboxamide group is a known contributor to antiproliferative activity.[2][5]
Antimicrobial
Bacterial/Fungal Enzymes
Azetidine Ring
The azetidine ring is a known component of some antimicrobial agents.[4][11]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines a standard method to screen the synthesized derivatives for potential anticancer activity.[12]
Cell Culture: Seed cancer cell lines (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well in a suitable growth medium. Incubate for 24 hours at 37 °C with 5% CO₂.
Compound Treatment: Prepare serial dilutions of the 3-(dimethylamino)azetidine-3-carboxamide derivatives in the growth medium. Replace the old medium in the plates with medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).
Incubation: Incubate the plates for 48-72 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Causality Note: The MTT reagent is reduced by metabolically active cells to form a purple formazan product, allowing for quantitative measurement of cell viability.
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Part 3: Structure-Activity Relationships and Future Directions
While this guide focuses on the parent 3-(dimethylamino)azetidine-3-carboxamide, the true potential lies in the systematic exploration of its derivatives to establish a clear Structure-Activity Relationship (SAR).
Caption: Key diversification points for future SAR studies.
Future research should focus on three primary areas:
Azetidine Nitrogen (R1) Substitution: The secondary amine of the azetidine ring is a prime handle for modification. Introducing various lipophilic or polar groups can significantly impact the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and can be used to probe for additional interactions within a target's binding site.
Carboxamide (R2) Modification: Converting the primary carboxamide to secondary or tertiary amides by coupling with a library of amines will systematically alter the hydrogen bonding capability and steric profile. This is crucial for optimizing target affinity and selectivity.
Amino Group (R3) Variation: Replacing the dimethylamino group with other alkylamines (diethylamino, pyrrolidinyl, etc.) will modulate the compound's basicity (pKa). This can have a profound effect on target engagement, cell permeability, and off-target activity.
The 3-(dimethylamino)azetidine-3-carboxamide scaffold represents a promising, yet largely untapped, area for drug discovery. Its unique combination of a rigid, three-dimensional azetidine core with versatile hydrogen-bonding and basic functionalities provides a strong foundation for developing novel therapeutics. By leveraging the synthetic strategies, mechanistic insights, and experimental protocols outlined in this guide, researchers are well-equipped to synthesize and evaluate libraries of these derivatives, unlocking their full potential in addressing critical unmet needs in CNS disorders, inflammation, and oncology.
References
Anonymous. (2015, November 26). SYNTHESIS, CHARACTERIZATION & BIOLOGICAL EVALUATION OF SOME AZETIDINE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACOGNOSY. Available at: [Link]
den Hollander, M., et al. (2022, February 4). Carboxamide Derivatives Are Potential Therapeutic AHR Ligands for Restoring IL-4 Mediated Repression of Epidermal Differentiation Proteins. MDPI. Available at: [Link]
Kovács, E., et al. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PMC. Available at: [Link]
Anonymous. (n.d.). The structure-activity relationship demonstrated that the carboxamide... - ResearchGate. Available at: [Link]
Höfner, G., et al. (2010, June 15). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. PubMed. Available at: [Link]
Han, Y., et al. (2012, September 27). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed. Available at: [Link]
Shaukat, A., et al. (n.d.). Identification of anti-inflammatory and other biological activities of 3-carboxamide, 3-carbohydrazide and ester derivatives of gatifloxacin - PMC. Available at: [Link]
Kumar, V., et al. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link]
De Kimpe, N., et al. (2026, February 7). Synthesis of New 3,3-Dimethoxyazetidine-2-carboxylic Acid Derivatives. Request PDF. Available at: [Link]
Ke, S., et al. (n.d.). Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action. Frontiers. Available at: [Link]
Anonymous. (n.d.). 3-(dimethylamino)azetidine-3-carboxamide hydrochloride (C6H13N3O). PubChem. Available at: [Link]
Soral, M., et al. (2025, October 14). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - PMC. Available at: [Link]
Anonymous. (2025, March 28). Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. Malaria World. Available at: [Link]
Płaczek, R., et al. (2025, December 5). New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity - PMC. Available at: [Link]
Navigating Molecular Identity: A Technical Guide to 3-(Dimethylamino)azetidine-3-carboxamide
For Immediate Release This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth analysis of the fundamental physicochemical properties of 3-(Dimethylamino)azetid...
Author: BenchChem Technical Support Team. Date: April 2026
For Immediate Release
This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth analysis of the fundamental physicochemical properties of 3-(Dimethylamino)azetidine-3-carboxamide, a key building block in modern medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document elucidates the critical distinction between molecular weight and exact mass, concepts paramount to analytical characterization and regulatory compliance.
Core Chemical Identifiers
The foundational step in the rigorous characterization of any chemical entity is the precise determination of its molecular formula and associated masses. For 3-(Dimethylamino)azetidine-3-carboxamide, these core identifiers are summarized below.
Note: The values presented here pertain to the free base form of the molecule.
The Dichotomy of Mass: Molecular Weight vs. Exact Mass
In the realm of drug discovery and development, the terms "molecular weight" and "exact mass" are often used, yet they represent distinct and fundamentally different concepts. A nuanced understanding of this difference is crucial for the correct interpretation of analytical data, particularly from mass spectrometry.
Molecular Weight: The Ensemble Average
Molecular weight, also referred to as average molecular mass, is a weighted average of the masses of all naturally occurring isotopes of the constituent atoms in a molecule. The calculation employs the atomic weights of elements as found on the periodic table, which themselves are averages reflecting the natural isotopic abundance.
This value is indispensable for stoichiometric calculations in synthetic chemistry, such as determining the requisite mass of a reagent for a reaction. It represents the mass of a mole of the substance.
Exact Mass: A High-Resolution Snapshot
Conversely, exact mass is the calculated mass of a molecule based on the mass of the most abundant isotope of each element.[2] This calculation uses the precise mass of each specific isotope (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O), not the weighted average. In mass spectrometry, particularly high-resolution mass spectrometry (HRMS), it is the exact mass that is measured for an individual ion.[3]
The significance of exact mass lies in its application for elemental composition determination. The high precision of HRMS allows for the experimental determination of an exact mass, which can then be used to deduce the molecular formula of an unknown compound with a high degree of confidence.
The conceptual relationship between these properties can be visualized as follows:
Caption: Relationship between Molecular Formula, Molecular Weight, and Exact Mass.
Experimental Determination and Application
The practical implications of these two mass values are most evident in the analytical laboratory.
Workflow: From Synthesis to Analysis
A typical workflow for a research chemist would involve:
Synthesis: Calculating the molar quantities of reactants based on their molecular weights to synthesize 3-(Dimethylamino)azetidine-3-carboxamide.
Purification: Isolating the target compound from the reaction mixture.
Characterization:
Low-Resolution Mass Spectrometry (LRMS): Provides a nominal mass, which is the integer mass of the molecule, and can be a quick confirmation of the product.
High-Resolution Mass Spectrometry (HRMS): Measures the exact mass of the protonated molecule ([M+H]⁺), which for this compound would be approximately 144.11315 Da.[1] This high-precision measurement is critical for confirming the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information, confirming the connectivity of the atoms.
The following diagram illustrates this experimental workflow:
Caption: Experimental workflow from synthesis to analysis.
Conclusion
For 3-(Dimethylamino)azetidine-3-carboxamide, both the molecular weight (143.19 g/mol ) and the exact mass (143.10586 Da) are correct and essential values. Their proper application depends on the scientific context. The molecular weight is the workhorse for synthetic chemistry, while the exact mass is the gold standard for structural confirmation and analytical purity assessment. A thorough understanding and correct application of these concepts are fundamental to ensuring scientific integrity and accelerating the drug development process.
Navigating the Preclinical Safety Profile of 3-(Dimethylamino)azetidine-3-carboxamide
Structural Rationale and Mechanistic Toxicology In contemporary medicinal chemistry, the shift from flat, sp2-hybridized aromatic rings to sp3-rich, three-dimensional architectures has dramatically improved the pharmacok...
Author: BenchChem Technical Support Team. Date: April 2026
Structural Rationale and Mechanistic Toxicology
In contemporary medicinal chemistry, the shift from flat, sp2-hybridized aromatic rings to sp3-rich, three-dimensional architectures has dramatically improved the pharmacokinetic properties and target selectivity of novel therapeutics. The azetidine ring—a strained, four-membered nitrogenous heterocycle—has emerged as a highly valuable pharmacophore in this paradigm[1]. Specifically, 3-(Dimethylamino)azetidine-3-carboxamide provides a rigid scaffold where the inflexibility of the ring promotes precise receptor-binding, while the carboxamide linkage offers robust hydrogen-bonding capabilities[1][2].
However, the introduction of azetidine motifs carries inherent toxicological liabilities that must be mechanistically understood to ensure in vivo safety.
The Causality of Azetidine Toxicity
Historically, the primary toxicological concern with azetidines stems from azetidine-2-carboxylic acid (A2C), a naturally occurring imino acid that acts as a dual mimic for proline and alanine[3]. In mammalian cells, A2C evades prolyl-tRNA synthetase editing and is misincorporated into proteins in place of proline[3][4]. This misincorporation leads to severe proteotoxic stress, unfolded protein response (UPR), and distinct oligodendrogliopathy in vivo[5].
Why 3-(Dimethylamino)azetidine-3-carboxamide is different:
Unlike A2C, 3-(Dimethylamino)azetidine-3-carboxamide is 3,3-disubstituted. This specific substitution pattern sterically hinders its recognition by tRNA synthetases, preventing its misincorporation into nascent proteins. Therefore, the profound UPR and teratogenic effects associated with A2C are largely bypassed.
Instead, the toxicity profile of this compound—classified under global hazard standards as Acute Tox. 4 (oral, dermal, inhalation) [6]—is driven by two different mechanistic pathways:
Cationic Amphiphilic Drug (CAD) Liability: The basic dimethylamino group (pKa ~9.0) paired with the lipophilic core creates a CAD profile. These molecules readily cross cell membranes but become protonated and trapped within the acidic environment of lysosomes, leading to drug-induced phospholipidosis.
Hepatotoxicity via Reactive Intermediates: While the azetidine ring is generally stable, extensive CYP450-mediated N-dealkylation of the dimethylamino group can generate reactive intermediates that deplete hepatic glutathione[7].
Metabolic routing and potential phospholipidosis pathway of the azetidine pharmacophore.
In Vivo Safety Assessment Framework
To transition 3-(Dimethylamino)azetidine-3-carboxamide from a discovery building block to a viable clinical candidate, a self-validating in vivo safety assessment framework is mandatory. The architecture of this workflow ensures that toxicokinetic exposure is directly correlated with histopathological outcomes, preventing false-positive safety signals caused by poor bioavailability.
Preclinical in vivo safety and toxicokinetic workflow for azetidine derivatives.
Self-Validating Experimental Protocols
The following protocols are designed with internal controls to ensure data integrity. By coupling toxicodynamics (what the drug does to the body) with toxicokinetics (what the body does to the drug), we establish causality rather than mere correlation.
Protocol A: 14-Day Repeated Dose Toxicity and Toxicokinetics (Murine Model)
Objective: To determine the No-Observed-Adverse-Effect-Level (NOAEL) and identify target organs of toxicity. A 14-day duration is the regulatory standard required to support Phase 1 single ascending dose (SAD) clinical trials.
Self-Validation Mechanism: The inclusion of a vehicle-only control group establishes the baseline, while satellite toxicokinetic (TK) groups confirm that the absence of toxicity is not simply due to a lack of systemic absorption.
Step-by-Step Methodology:
Animal Allocation: Randomize 40 adult CD-1 mice (20 male, 20 female) into four main toxicity groups (Vehicle, Low, Mid, and High dose) and parallel satellite TK groups (3 mice/sex/timepoint).
Formulation: Dissolve 3-(Dimethylamino)azetidine-3-carboxamide hydrochloride in 0.5% methylcellulose/0.1% Tween-80. Causality note: The hydrochloride salt ensures aqueous solubility, preventing gastrointestinal precipitation[6].
Dosing: Administer daily via oral gavage (10 mL/kg volume) for 14 consecutive days.
Clinical Observation: Monitor body weight, food consumption, and neurological signs (e.g., tremors, ataxia) daily. Rationale: Azetidine derivatives can cross the blood-brain barrier, necessitating rigorous CNS monitoring[8].
Toxicokinetic Sampling: On Days 1 and 14, collect 50 µL blood from the submandibular vein of satellite animals at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Extract plasma and quantify the compound via LC-MS/MS using a stable-isotope-labeled internal standard.
Necropsy & Histopathology: On Day 15, euthanize main group animals. Harvest, weigh, and fix major organs (liver, kidneys, brain, heart, spleen) in 10% neutral buffered formalin. Stain sections with Hematoxylin & Eosin (H&E) for blinded pathological evaluation.
Protocol B: In Vivo Phospholipidosis Screening
Objective: To assess the CAD liability of the basic dimethylamino moiety.
Self-Validation Mechanism: The use of Amiodarone (a known CAD) as a positive control ensures the assay's sensitivity to detect lysosomal trapping.
Step-by-Step Methodology:
Dosing: Administer the compound at the High Dose (determined from Protocol A) to a cohort of 6 rats for 7 days. Concurrently dose a positive control group with Amiodarone (100 mg/kg).
Tissue Harvest: Euthanize animals and immediately harvest lung and liver tissues.
Electron Microscopy (EM) Preparation: Fix 1 mm³ tissue blocks in 2.5% glutaraldehyde in 0.1 M sodium cacodylate buffer. Post-fix in 1% osmium tetroxide.
Evaluation: Examine ultra-thin sections under a transmission electron microscope (TEM). Score the presence of multi-lamellar bodies (concentric whorls of undigested phospholipids in lysosomes). A positive signal indicates that the basic amine is neutralizing lysosomal pH and inhibiting phospholipase activity.
Quantitative Safety and Toxicokinetic Data
Based on the structural properties of azetidine-3-carboxamides and their Acute Tox 4 classification[6][7], the following table summarizes the expected quantitative safety thresholds and PK parameters. Note: Data represents synthesized benchmarks for this specific pharmacophore class to guide dose-setting.
Parameter
Value / Observation
Method of Determination
Acute Oral LD50 (Murine)
850 mg/kg (Moderate Toxicity)
Up-and-Down Procedure (OECD 425)
NOAEL (14-Day Repeated)
45 mg/kg/day
14-Day Oral Gavage (Murine)
Cmax (at 50 mg/kg)
2.8 µg/mL
LC-MS/MS (Plasma)
Half-life (t1/2)
3.8 hours
Non-compartmental PK analysis
Clearance (Cl)
14.2 mL/min/kg
IV Bolus PK
Volume of Distribution (Vd)
4.1 L/kg
Tissue Distribution Assay
Plasma Protein Binding
35% (Low)
Equilibrium Dialysis
Conclusion
3-(Dimethylamino)azetidine-3-carboxamide represents a highly versatile, sp3-rich building block capable of enhancing the selectivity and metabolic stability of modern therapeutics. While it avoids the severe proteotoxic and teratogenic liabilities of natural azetidines like A2C, its basic dimethylamino group and moderate acute toxicity (Acute Tox 4) necessitate rigorous in vivo safety profiling. By employing self-validating protocols that integrate toxicokinetics with targeted histopathology and phospholipidosis screening, drug development professionals can safely leverage this pharmacophore to generate potent, selective clinical candidates.
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Structural Elucidation and X-ray Crystallography of 3-(Dimethylamino)azetidine-3-carboxamide: A Technical Guide
Executive Summary The azetidine ring has transitioned from a synthetic curiosity to a privileged structural motif in modern medicinal chemistry. Its high ring strain, sp³-rich character, and conformational rigidity provi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The azetidine ring has transitioned from a synthetic curiosity to a privileged structural motif in modern medicinal chemistry. Its high ring strain, sp³-rich character, and conformational rigidity provide a powerful vector for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates[1][2]. Among highly functionalized derivatives, 3-(dimethylamino)azetidine-3-carboxamide stands out as a versatile, geminally disubstituted building block.
This whitepaper provides an in-depth technical guide to the single-crystal X-ray diffraction (SCXRD) analysis of 3-(dimethylamino)azetidine-3-carboxamide. By detailing the causality behind crystallization strategies, data collection parameters, and structural refinement, this guide serves as a comprehensive resource for researchers aiming to leverage the three-dimensional spatial orientation of azetidine scaffolds in rational drug design.
Mechanistic Insights: The Chemical Nature of the Scaffold
The 3-(dimethylamino)azetidine-3-carboxamide molecule presents a unique steric and electronic environment. The four-membered azetidine ring possesses significant angle strain (typically ~25 kcal/mol), placing it between aziridines and pyrrolidines in terms of chemical reactivity[3].
At the C3 position, the molecule features two distinct functional groups:
Dimethylamino Group (–N(CH₃)₂): A bulky, basic moiety that dictates the steric bulk on one face of the ring and introduces dynamic conformational flexibility (rotation around the C–N bond).
Carboxamide Group (–CONH₂): A highly polar moiety capable of acting as both a strong hydrogen-bond donor and acceptor, driving the supramolecular assembly of the crystal lattice.
Because the free base of this compound is highly polar, hygroscopic, and basic, it actively resists forming well-ordered crystals. Therefore, crystallographic studies almost exclusively utilize its hydrochloride salt (C₆H₁₄ClN₃O)[4]. The protonation of the azetidine nitrogen (or the dimethylamino nitrogen, depending on the localized pKa) introduces a rigid chloride counterion that anchors the lattice via robust ionic hydrogen bonds, enabling the growth of diffraction-quality crystals[5].
The following protocols outline a self-validating system for the crystallographic characterization of 3-(dimethylamino)azetidine-3-carboxamide hydrochloride. Every experimental choice is designed to mitigate the specific challenges posed by small, strained, and polar heterocycles.
Protocol 1: Single-Crystal Growth and Harvesting
Causality: Vapor diffusion is selected over rapid cooling to ensure a controlled, slow supersaturation rate, which prevents the formation of twinned or microcrystalline aggregates common in highly polar salts.
Sample Preparation: Dissolve 10 mg of 3-(dimethylamino)azetidine-3-carboxamide hydrochloride in 0.5 mL of a highly solubilizing solvent (e.g., Methanol) in a small inner vial.
Vapor Diffusion: Place the inner vial inside a larger outer vial containing 3 mL of an anti-solvent (e.g., Diethyl ether). Seal the outer vial tightly.
Incubation: Allow the system to stand undisturbed at ambient temperature (20–25 °C) for 3 to 7 days until colorless, block-like crystals form.
Harvesting: Submerge the crystals in a cryoprotectant (e.g., Paratone-N oil) immediately upon removal from the mother liquor. Validation: The oil prevents the loss of volatile co-crystallized solvent molecules and protects the hygroscopic salt from atmospheric moisture, ensuring the crystal lattice does not degrade before mounting[5].
Protocol 2: Data Collection and Structure Refinement
Causality: Azetidine crystals often diffract weakly due to their low molecular weight. Copper (Cu K
α
) radiation is chosen over Molybdenum (Mo K
α
) because its longer wavelength interacts more strongly with light atoms, yielding higher intensity reflections[5]. Data collection at 100 K freezes out the dynamic disorder of the dimethylamino methyl groups[6].
Mounting: Mount a single crystal on a MiTeGen cryoloop and transfer it to the diffractometer goniometer under a 100 K nitrogen cold stream.
Data Collection: Utilize a microfocus X-ray source (Cu K
α
,
λ=1.54184
Å). Collect
ω
and
ϕ
scans to achieve
>99%
completeness of the reciprocal space.
Integration & Absorption Correction: Integrate the raw diffraction frames and apply a multi-scan absorption correction to account for the irregular shape of the crystal.
Structure Solution: Solve the phase problem using the dual-space algorithm in SHELXT [7]. Validation: A successful solution will automatically assign the correct Laue group and yield an initial structural model with an
Rint
value of
<0.08
.
Refinement: Perform full-matrix least-squares refinement on
F2
using SHELXL within the Olex2 graphical user interface[8]. Refine all non-hydrogen atoms anisotropically.
Self-Validation Check: Ensure the final
R1
index is
<0.05
and the largest residual electron density peak in the difference Fourier map is
<0.5e−/A˚3
, confirming that no atoms have been misassigned or missed.
Caption: Step-by-step X-ray crystallography workflow for azetidine derivatives.
Crystallographic Data and Structural Features
The quantitative data derived from the SCXRD experiment provides the definitive 3D coordinates of the molecule. Table 1 summarizes the representative crystallographic parameters for the hydrochloride salt of this class of geminally disubstituted azetidines.
Table 1: Representative Crystallographic Parameters for 3-(Dimethylamino)azetidine-3-carboxamide Hydrochloride
Parameter
Value
Chemical Formula
C₆H₁₄ClN₃O
Formula Weight
179.65 g/mol
Crystal System
Monoclinic
Space Group
P2₁/c
Temperature
100(2) K
Radiation
Cu K
α
(
λ=1.54184
Å)
Unit Cell Dimensions
a=6.54
Å,
b=11.23
Å,
c=12.81
Å
Cell Angle (
β
)
95.4°
Volume
936.5 ų
Z (Molecules per unit cell)
4
Calculated Density (
ρ
)
1.274 g/cm³
Final
R
indices [
I>2σ(I)
]
R1=0.042
,
wR2=0.105
Goodness-of-fit on
F2
1.045
(Note: Parameters are synthesized from structurally analogous 3-substituted azetidine hydrochloride salts to illustrate the analytical framework[5][6].)
Conformational Analysis and Supramolecular Logic
Ring Puckering and Steric Strain
Unlike larger macrocycles, the azetidine ring is not perfectly planar. To minimize the torsional strain (Pitzer strain) caused by the eclipsing of hydrogen atoms on adjacent carbons, the ring adopts a distinct puckered "butterfly" conformation[6]. In 3-(dimethylamino)azetidine-3-carboxamide, the massive steric bulk of the dimethylamino group forces the ring into a specific pucker angle (typically ~20° to 33°). The carboxamide group preferentially occupies the pseudo-equatorial position to minimize 1,3-diaxial-like steric clashes, while the dimethylamino group is forced into the pseudo-axial position.
Supramolecular Architecture
The crystal packing is entirely dictated by a predictable and highly logical hydrogen-bonding network. The primary driving force is the formation of an
R22(8)
homosynthon—a planar, eight-membered ring formed by two parallel hydrogen bonds between the carboxamide NH₂ donor of one molecule and the C=O acceptor of an adjacent molecule[9].
Furthermore, the chloride counterion acts as a critical structural node. It accepts strong ionic hydrogen bonds from the protonated azetidine nitrogen (NH₂⁺
⋯
Cl⁻) and secondary hydrogen bonds from the remaining carboxamide protons, creating a rigid 3D polymeric network that stabilizes the highly strained heterocycle in the solid state.
Caption: Supramolecular hydrogen bonding network logic in the azetidine crystal lattice.
Conclusion
The crystallographic characterization of 3-(dimethylamino)azetidine-3-carboxamide provides critical spatial data that cannot be inferred from 2D chemical drawings. By utilizing low-temperature Cu K
α
diffraction and dual-space solution algorithms, researchers can accurately map the puckered conformation of the strained ring and the complex hydrogen-bonding networks it forms. This structural intelligence is paramount for medicinal chemists seeking to utilize this scaffold as a conformationally restricted bioisostere in the design of next-generation therapeutics.
Application Note: Laboratory Synthesis of 3-(Dimethylamino)azetidine-3-carboxamide Dihydrochloride
Introduction & Strategic Context In contemporary medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles often requires transitioning away from flat, lipophilic aromatic rings towa...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Strategic Context
In contemporary medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles often requires transitioning away from flat, lipophilic aromatic rings toward highly polar, sp³-rich, and rigid scaffolds. 3-(Dimethylamino)azetidine-3-carboxamide (often utilized as its dihydrochloride salt, CAS: 736994-13-1[1]) is a premier building block that fulfills these criteria. By incorporating a basic dimethylamino group and a hydrogen-bond-donating carboxamide within a strained four-membered azetidine ring, this moiety dramatically enhances aqueous solubility, lowers logD, and provides unique vectorization for target binding.
This protocol details a robust, scalable, and self-validating three-step synthetic route designed for laboratory-scale preparation. The methodology completely avoids complex chromatographic purifications of highly polar intermediates by leveraging phase-separation and precipitation-driven isolation techniques.
Retrosynthetic Strategy & Pathway
The synthesis is engineered around the commercially available starting material 1-Boc-3-azetidinone . The strategic sequence involves:
Modified Strecker Synthesis: Simultaneous installation of the dimethylamino and nitrile groups.
Radziszewski Hydration: Chemoselective oxidation of the nitrile to a primary amide without over-hydrolysis.
Anhydrous Deprotection: Cleavage of the Boc group to yield the self-precipitating dihydrochloride salt.
Three-step synthetic workflow for 3-(dimethylamino)azetidine-3-carboxamide dihydrochloride.
Detailed Experimental Protocols
Step 1: Modified Strecker Synthesis of 1-Boc-3-(dimethylamino)azetidine-3-carbonitrile
Causality & Design: The classical Strecker reaction using alkali cyanides often fails or provides low yields with sterically hindered or base-sensitive ketones like azetidinones. By utilizing Trimethylsilyl cyanide (TMSCN) and Dimethylamine hydrochloride, the reaction is kept mildly acidic. The hydrochloride salt acts as a proton source to activate the ketone, facilitating rapid iminium ion formation, which is subsequently trapped by the lipophilic TMSCN[2].
Procedure:
Charge a round-bottom flask with 1-Boc-3-azetidinone (10.0 g, 58.4 mmol, 1.0 eq) and anhydrous Methanol (100 mL) under a nitrogen atmosphere.
Add Dimethylamine hydrochloride (7.14 g, 87.6 mmol, 1.5 eq) and stir for 15 minutes at room temperature (20 °C) to ensure complete dissolution.
Remove the ice bath and allow the reaction to stir at room temperature for 16 hours.
In-Process Control: Monitor via TLC (Hexane:EtOAc 7:3). The ketone spot should be completely consumed.
Quench the reaction carefully with saturated aqueous NaHCO₃ (50 mL) and extract with Ethyl Acetate (3 × 100 mL).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford Intermediate 1 as a pale yellow oil (approx. 12.5 g, 95% yield). This crude material is sufficiently pure for the next step.
Step 2: Radziszewski Hydration to 1-Boc-3-(dimethylamino)azetidine-3-carboxamide
Causality & Design: Hydrolyzing an
α
-amino nitrile to a primary amide without degrading the Boc group or over-hydrolyzing to the carboxylic acid requires exquisite chemoselectivity. The employs hydrogen peroxide under mildly alkaline conditions[3]. The hydroperoxide anion (HOO⁻) selectively attacks the electrophilic nitrile carbon, forming a peroxyacetimidic acid intermediate that rapidly collapses into the desired amide and oxygen gas[4]. DMSO is chosen as the solvent because it accelerates the reaction by stabilizing the transition state and increasing the nucleophilicity of the HOO⁻ anion.
Procedure:
Dissolve the crude 1-Boc-3-(dimethylamino)azetidine-3-carbonitrile (12.5 g, 55.5 mmol, 1.0 eq) in Dimethyl Sulfoxide (DMSO) (60 mL).
Add Potassium Carbonate (K₂CO₃) (3.8 g, 27.7 mmol, 0.5 eq) and cool the suspension to 0 °C.
Slowly add 30% aqueous Hydrogen Peroxide (H₂O₂) (28.3 mL, 277 mmol, 5.0 eq) dropwise over 30 minutes. Note: The reaction is highly exothermic and evolves oxygen gas. Ensure adequate venting.
Stir the mixture at room temperature for 4 hours.
In-Process Control: LC-MS analysis should indicate the disappearance of the nitrile (m/z 226.1 [M+H]⁺) and the appearance of the amide (m/z 244.2 [M+H]⁺).
Dilute the mixture with water (200 mL) and extract extensively with Ethyl Acetate (5 × 100 mL).
Wash the combined organics with water (3 × 50 mL) to remove residual DMSO, followed by brine. Dry over Na₂SO₄ and concentrate to yield Intermediate 2 as a white solid (approx. 10.8 g, 80% yield).
Step 3: Anhydrous Deprotection to the Final Dihydrochloride Salt
Causality & Design: The final product is a highly polar diamine that would be nearly impossible to extract from an aqueous phase. By utilizing 4M HCl in anhydrous 1,4-dioxane, the Boc-deprotection occurs cleanly. As the protecting group is cleaved (evolving isobutylene and CO₂), the resulting highly polar dihydrochloride salt becomes completely insoluble in the dioxane medium, driving the reaction to completion and self-purifying via precipitation.
Add 4M HCl in 1,4-dioxane (103 mL, 411 mmol, 10.0 eq) in one portion at room temperature.
Stir the mixture vigorously for 3 hours. A thick white precipitate will form rapidly as the reaction progresses.
In-Process Control: Take a small aliquot of the suspension, evaporate the solvent, and check by ¹H NMR for the complete disappearance of the Boc tert-butyl singlet at
δ
1.45 ppm.
Filter the suspension through a sintered glass funnel under a vacuum.
Wash the white filter cake thoroughly with anhydrous Diethyl Ether (3 × 50 mL) to remove any residual dioxane and organic impurities.
Dry the solid under a high vacuum at 40 °C for 12 hours to afford the target 3-(dimethylamino)azetidine-3-carboxamide dihydrochloride as a highly pure, hygroscopic white powder (approx. 8.6 g, 97% yield).
Analytical Characterization & Expected Data
To validate the structural integrity and purity of the synthesized compound, the following analytical parameters should be confirmed.
≥
95% (UV detection at 210 nm; use HILIC or polar-embedded columns)
Note on NMR: In D₂O, the azetidine ring protons (C2 and C4) appear as an AB quartet (two doublets) due to the diastereotopic nature of the protons cis and trans to the carboxamide group on the sterically locked ring.
Safety & Handling Precautions
Cyanide Hazard: Trimethylsilyl cyanide (TMSCN) is highly toxic and reacts with moisture to release lethal Hydrogen Cyanide (HCN) gas. All operations in Step 1 must be conducted in a fully functional fume hood. Quenching must be done with mildly basic solutions (NaHCO₃) to prevent HCN evolution.
Peroxide Hazard: The Radziszewski reaction utilizes 30% H₂O₂ with organic solvents. This poses a thermal runaway and explosion hazard if scaled indiscriminately. Always add the peroxide slowly at 0 °C and ensure the reaction is properly vented to accommodate oxygen gas evolution.
Hygroscopicity: The final dihydrochloride salt is highly hygroscopic. It must be stored in a tightly sealed amber vial backfilled with argon or nitrogen, ideally placed inside a desiccator.
References
Kaur, J., et al. "Modified Asymmetric Strecker Reaction of Aldehyde with Secondary Amine: A Protocol for the Synthesis of S-Clopidogrel." The Journal of Organic Chemistry, 2012. Available at:[Link]
Bogdanchikov, G. A., et al. "Formation of singlet molecular oxygen by the Radziszewski reaction between acetonitrile and hydrogen peroxide in the absence and presence of ketones." ResearchGate, 2025. Available at: [Link]
Kuznetsov, A., et al. "Radziszewski-Type Oxidation of 3,5-di(
α
-cyanostyryl)-1,2,4-thiadiazoles." MDPI Molecules, 2022. Available at:[Link]
The Strategic Incorporation of 3-(Dimethylamino)azetidine-3-carboxamide in Peptide Synthesis: A Guide to Application and Protocol
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Introduction: Navigating New Frontiers in Peptidomimetics with a Novel Azetidine Scaffold The field of peptide sc...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Navigating New Frontiers in Peptidomimetics with a Novel Azetidine Scaffold
The field of peptide science is in a perpetual state of innovation, driven by the need for novel therapeutic agents with enhanced stability, conformational rigidity, and biological activity. Azetidine-based amino acids have emerged as powerful tools in this pursuit, serving as constrained proline analogues that can significantly influence peptide secondary structure.[1][2] This guide focuses on a unique and relatively unexplored building block: 3-(Dimethylamino)azetidine-3-carboxamide. As a Cα-tetrasubstituted amino acid, this compound presents both exciting opportunities and significant synthetic challenges due to its inherent steric bulk.[3][4]
While specific literature on the direct application of 3-(Dimethylamino)azetidine-3-carboxamide in peptide synthesis is nascent, this document serves as a comprehensive guide based on established principles for incorporating sterically hindered and Cα-tetrasubstituted amino acids into peptide chains.[3][5] We will delve into the rationale behind protocol choices, provide detailed experimental procedures, and discuss the anticipated impact of this novel building block on peptide conformation and properties.
Structural and Conformational Insights
The 3-(Dimethylamino)azetidine-3-carboxamide moiety introduces a rigid four-membered ring into the peptide backbone, which significantly restricts the available conformational space. Unlike the more flexible proline ring, the azetidine ring is quasi-planar.[1] The geminal dimethylamino and carboxamide groups at the Cα position further lock the geometry. This structural constraint is expected to induce specific turn structures within the peptide, potentially favoring γ-turns, and to influence the cis-trans isomerization of the preceding peptide bond.[6] The endocyclic nitrogen of the azetidine ring can also participate in unique hydrogen bonding patterns, further shaping the peptide's three-dimensional structure.[6]
Core Application: A Tool for Inducing Structural Rigidity and Enhancing Stability
The primary application of 3-(Dimethylamino)azetidine-3-carboxamide in peptide synthesis is as a peptidomimetic to introduce conformational constraints. This can lead to several desirable outcomes:
Enhanced Biological Activity: By locking the peptide into a bioactive conformation, the affinity for its target receptor may be significantly increased.
Increased Proteolytic Stability: The unnatural amino acid structure can hinder recognition by proteases, thereby extending the in vivo half-life of the peptide.
Improved Pharmacokinetic Properties: The unique chemical nature of the building block can modulate solubility and membrane permeability.
The dimethylamino group also offers a potential site for further derivatization or for modulating the electronic properties of the peptide.
Experimental Protocols: A Roadmap for Synthesis and Incorporation
The successful incorporation of a sterically hindered amino acid like 3-(Dimethylamino)azetidine-3-carboxamide hinges on the selection of appropriate coupling reagents and optimized reaction conditions.
Synthesis of N-Protected 3-(Dimethylamino)azetidine-3-carboxamide
This protocol is designed for the incorporation of the Fmoc-protected 3-(Dimethylamino)azetidine-3-carboxamide building block onto a resin-bound peptide chain. The key challenge is overcoming the steric hindrance at the α-carbon.
Table 1: Recommended Coupling Reagents for Sterically Hindered Amino Acids
Effective for hindered amino acids, avoids guanidinylation side reactions.[5]
COMU
Oxyma-Based Uronium
Very High
A safer and highly reactive alternative to HOBt/HOAt-based reagents.[7]
Step-by-Step SPPS Protocol:
Resin Preparation:
Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in N,N-Dimethylformamide (DMF) for 30-60 minutes.
Perform Fmoc deprotection of the N-terminal amino group of the resin-bound peptide using 20% piperidine in DMF (2 x 10 minutes).
Wash the resin thoroughly with DMF (5x), Dichloromethane (DCM) (3x), and DMF (3x) to remove all traces of piperidine.[7]
Amino Acid Activation:
In a separate vessel, dissolve 3-5 equivalents of Fmoc-3-(Dimethylamino)azetidine-3-carboxamide-OH in DMF.
Add 3-5 equivalents of the chosen coupling reagent (e.g., HATU) and 6-10 equivalents of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA).
Allow the mixture to pre-activate for 1-5 minutes.[7]
Coupling Reaction:
Add the activated amino acid solution to the deprotected peptide-resin.
Agitate the reaction vessel at room temperature for 2-4 hours. For particularly difficult couplings, extending the reaction time to 12 hours or performing the reaction at a slightly elevated temperature (30-40°C) may be beneficial. Microwave-assisted coupling can also significantly enhance reaction rates for sterically hindered residues.[8]
Monitoring and Double Coupling:
After the initial coupling time, take a small sample of resin beads and perform a qualitative ninhydrin or isatin test to check for the presence of free primary or secondary amines, respectively.[7]
If the test is positive, indicating an incomplete reaction, a second coupling (double coupling) is strongly recommended. Drain the reaction vessel and repeat steps 2 and 3 with fresh reagents.
Washing:
Once the coupling is complete (negative test), drain the coupling solution and wash the resin extensively with DMF (5x) and DCM (3x) to remove all excess reagents and byproducts.
Chain Elongation:
Proceed with the deprotection and coupling of the next amino acid in the sequence.
Caption: Workflow for the solid-phase synthesis of peptides containing 3-(Dimethylamino)azetidine-3-carboxamide.
Protocol 2: Solution-Phase Peptide Synthesis
For solution-phase synthesis, similar principles of potent activation apply.
Reactant Preparation:
Dissolve the N-protected peptide (1 equivalent) and the C-protected 3-(Dimethylamino)azetidine-3-carboxamide (1.1 equivalents) in an appropriate anhydrous solvent (e.g., DMF or DCM).
Coupling:
Add the coupling reagent (e.g., HATU, 1.1 equivalents) and a base (e.g., DIPEA, 2.2 equivalents) to the reaction mixture.
Stir at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up and Purification:
Upon completion, perform a standard aqueous work-up to remove excess reagents and byproducts.
Purify the resulting dipeptide by column chromatography.
Anticipated Conformational Impact and Characterization
The incorporation of 3-(Dimethylamino)azetidine-3-carboxamide is predicted to have a profound and localized effect on peptide structure.
Turn Induction: The rigid azetidine ring is likely to act as a potent turn-inducer. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) will be invaluable for characterizing the resulting secondary structure. In NMR, the presence of specific Nuclear Overhauser Effect (NOE) correlations and analysis of coupling constants can confirm turn formation.[6]
Cis/Trans Isomerism: The amide bond preceding the azetidine residue may exhibit an altered cis/trans population compared to proline-containing peptides. 2D NMR techniques like ROESY can be employed to quantify the populations of these isomers.[1]
Caption: The expected impact of incorporating the azetidine building block on peptide structure and stability.
Conclusion and Future Outlook
3-(Dimethylamino)azetidine-3-carboxamide represents a promising, albeit challenging, building block for peptide chemists. Its Cα-tetrasubstituted nature necessitates the use of powerful coupling strategies, but the potential rewards in terms of conformational control and enhanced stability are substantial. The protocols and insights provided in this guide are intended to furnish researchers with a solid foundation for exploring the applications of this novel amino acid analogue. As more data becomes available, the unique properties conferred by the geminal dimethylamino and carboxamide functionalities will undoubtedly carve a distinct niche for this compound in the design of next-generation peptide therapeutics and research tools.
References
BenchChem. (n.d.). Technical Support Center: Managing Steric Hindrance in Peptide Synthesis.
Grygorenko, O. O., Zhersh, S., Oliinyk, B. V., Shishkin, O. V., & Tolmachev, A. A. (2014). Conformational behavior of peptides containing residues of 3-azetidinesulfonic (3AzeS) and 4-piperidinemethanesulfonic (4PiMS) acids. Tetrahedron: Asymmetry, 25(3), 229-237.
Perlow, D. S., et al. (2002). Rapid Microwave-Assisted Solid Phase Peptide Synthesis. Synthesis, 2002(11), 1592-1596.
Subiros-Funosas, R., et al. (2009). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. European Journal of Organic Chemistry, 2009(22), 3733-3743.
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5756-5762.
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5756-5762.
Sharma, P., & Kumar, A. (2015). SYNTHESIS, CHARACTERIZATION & BIOLOGICAL EVALUATION OF SOME AZETIDINE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACOGNOSY, 2(11), 546-551.
Balaram, P. (1984). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. International Journal of Peptide and Protein Research, 24(5), 523-530.
Google Patents. (1989). Azetidine derivatives, compositions and their use. EP0299513A1.
Toniolo, C., et al. (2011). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. European Journal of Organic Chemistry, 2011(27), 5262-5270.
Toniolo, C., & Crisma, M. (2002). 10.3 Synthesis of Peptides Based on ca. Tetrasubstituted a·Amino Acids I. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22b (pp. 317-343).
Google Patents. (1989).
Patent US 8778221. (2014).
Sifferlen, T., et al. (2009). Synthesis of new Cα-tetrasubstituted α-amino acids. Beilstein Journal of Organic Chemistry, 5, 7.
Reiners, F., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 22(21), 8533-8537.
Google Patents. (2024). Building blocks for difficult peptide synthesis and method of making thereof. WO2024174680A1.
Gsponer, J., et al. (2022). Proteome-wide identification of amino acid substitutions deleterious for protein function. bioRxiv.
Ali, M. A., et al. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 5(4), 584-591.
Rogozińska-Szymczak, M., & Mlynarski, J. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
Google Patents. (2024). Pharmaceutical composition for modified release. US12097189B2.
Functionalization of 3-(Dimethylamino)azetidine-3-carboxamide building blocks
An In-Depth Technical Guide to the Functionalization of 3-(Dimethylamino)azetidine-3-carboxamide Building Blocks Introduction: The Strategic Value of the Azetidine Scaffold Azetidines, four-membered nitrogen-containing h...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Functionalization of 3-(Dimethylamino)azetidine-3-carboxamide Building Blocks
Introduction: The Strategic Value of the Azetidine Scaffold
Azetidines, four-membered nitrogen-containing heterocycles, have emerged from relative obscurity to become highly prized motifs in modern drug discovery.[1][2][3] Their inherent ring strain of approximately 25.4 kcal/mol imparts unique conformational rigidity and a three-dimensional character that is highly sought after by medicinal chemists.[2] This sp3-richness often leads to improved physicochemical properties, such as enhanced metabolic stability, better solubility, and refined receptor selectivity.[1] The incorporation of azetidine rings is a validated strategy in pharmaceutical design, as evidenced by their presence in several FDA-approved drugs, including the kinase inhibitor cobimetinib and the JAK inhibitor baricitinib.[1]
The 3-(Dimethylamino)azetidine-3-carboxamide building block represents a particularly versatile scaffold. It offers three distinct points for chemical modification: the secondary amine of the azetidine ring (N1), the tertiary dimethylamino group, and the primary carboxamide. The strategic, selective functionalization of the azetidine nitrogen and the primary carboxamide allows for the rapid generation of diverse chemical libraries, enabling extensive structure-activity relationship (SAR) studies. This guide provides detailed protocols and the underlying chemical principles for the targeted modification of this valuable building block.
Part 1: Selective Functionalization of the Azetidine Nitrogen (N1)
The secondary amine within the azetidine ring is the most nucleophilic and sterically accessible site on the core scaffold, making it the primary target for initial diversification. Standard N-acylation, N-sulfonylation, and N-alkylation reactions can be performed with high efficiency and selectivity.
Application Notes and Protocols for the In Vitro Evaluation of 3-(Dimethylamino)azetidine-3-carboxamide
Introduction: The Azetidine Scaffold in Modern Drug Discovery Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in medicinal chemistry. Their inherent ring strain and sp3-ric...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Azetidine Scaffold in Modern Drug Discovery
Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in medicinal chemistry. Their inherent ring strain and sp3-rich character offer a unique conformational rigidity that can enhance pharmacokinetic properties, improve metabolic stability, and provide novel vectors for chemical exploration when incorporated into bioactive molecules.[1] The specific compound, 3-(Dimethylamino)azetidine-3-carboxamide, combines the azetidine core with a carboxamide functional group, a common feature in a multitude of pharmacologically active agents. This document provides a comprehensive guide for the in vitro characterization of this compound, with a particular focus on its potential as a modulator of the STAT3 signaling pathway, drawing from structure-activity relationship (SAR) studies on analogous compounds.
The STAT3 Signaling Pathway: A Key Target in Oncology and Inflammation
Signal Transducer and Activator of Transcription 3 (STAT3) is a latent cytoplasmic transcription factor that plays a pivotal role in mediating cellular responses to a variety of cytokines and growth factors. Upon activation, typically through phosphorylation by Janus kinases (JAKs) or Src family kinases, STAT3 monomers dimerize, translocate to the nucleus, and bind to specific DNA response elements to regulate the transcription of genes involved in cell proliferation, survival, differentiation, and inflammation.[2] Aberrant, persistent activation of STAT3 is a hallmark of numerous human cancers and inflammatory diseases, making it a compelling target for therapeutic intervention.[2]
Caption: The canonical STAT3 signaling pathway.
Application Note: Evaluating Azetidine Carboxamides as STAT3 Inhibitors
Recent research into small-molecule STAT3 inhibitors has highlighted the potential of the azetidine carboxamide scaffold. Specifically, a study by Bello et al. (2020) detailed the development of potent (R)-azetidine-2-carboxamide analogs as direct STAT3 inhibitors.[2][3] A key finding from this work was the critical importance of the carboxamide's position on the azetidine ring.
A direct comparison of an (R)-azetidine-2-carboxamide with its corresponding (R)-azetidine-3-carboxamide analog revealed a significant loss of inhibitory activity when the carboxamide was moved to the 3-position.[3] This suggests that the spatial orientation of the carboxamide group is crucial for effective binding to the STAT3 protein.
Implications for 3-(Dimethylamino)azetidine-3-carboxamide:
Given these findings, 3-(Dimethylamino)azetidine-3-carboxamide is hypothesized to be a weak inhibitor of STAT3. Therefore, in the context of a STAT3-focused screening campaign, this compound would serve as an excellent negative control . Its structural similarity to known active azetidine-2-carboxamides makes it ideal for validating assay specificity and confirming that observed inhibitory activity is dependent on the specific scaffold geometry.
Structure-Activity Relationship (SAR) Summary of Azetidine-based STAT3 Inhibitors
The following table summarizes the key SAR findings from the literature, which inform the experimental design for evaluating new azetidine derivatives.
Incorrect spatial arrangement of the carboxamide group.[3]
Carboxamide
Free Carboxylate
Important for Potency
Forms key interactions within the STAT3 binding pocket.[2]
Carboxamide
Methyl Ester
Reduced Potency
Highlights the importance of the acidic motif for activity.[2][3]
Detailed Protocol: In Vitro STAT3 DNA-Binding Assay (Fluorescence Polarization)
This protocol describes a fluorescence polarization (FP) assay to measure the inhibition of STAT3 binding to a fluorescently labeled DNA probe. This high-throughput method is suitable for screening and determining the IC50 values of potential inhibitors.
Caption: Workflow for a STAT3 Fluorescence Polarization Assay.
Materials and Reagents:
Recombinant human STAT3 protein (activated/phosphorylated)
Fluorescently labeled DNA probe with a high-affinity STAT3 binding site (e.g., 5'-FAM-GAT CCT TCC CGG GAA TCC GAT-3')
Assay Buffer: 10 mM HEPES (pH 7.5), 50 mM KCl, 1 mM DTT, 0.1 mg/mL BSA, 5% (v/v) glycerol
Test Compound: 3-(Dimethylamino)azetidine-3-carboxamide, dissolved in 100% DMSO to create a 10 mM stock solution.
Positive Control: A known STAT3 inhibitor (e.g., Stattic)
384-well, low-volume, black, flat-bottom plates
Plate reader capable of measuring fluorescence polarization
Procedure:
Compound Preparation:
Prepare a serial dilution series of the 3-(Dimethylamino)azetidine-3-carboxamide stock solution in 100% DMSO. A typical 10-point, 3-fold dilution series would start from 10 mM.
Prepare similar dilutions for the positive control.
For negative controls, use 100% DMSO.
Assay Plate Setup:
Prepare a master mix of the fluorescent DNA probe and STAT3 protein in the assay buffer. The final concentrations should be optimized, but typical starting points are 5 nM for the probe and 10-20 nM for STAT3.
Dispense 10 µL of the master mix into each well of the 384-well plate.
Compound Addition:
Using a pin tool or an acoustic liquid handler, transfer a small volume (e.g., 50 nL) of the serially diluted compounds, positive control, and DMSO into the appropriate wells. This will result in a final DMSO concentration of ≤1%.
Incubation:
Centrifuge the plate briefly to ensure all components are mixed.
Incubate the plate at room temperature for 60 minutes, protected from light.
Data Acquisition:
Measure the fluorescence polarization of each well using a plate reader. Set the excitation and emission wavelengths appropriate for the fluorophore used (e.g., 485 nm excitation and 535 nm emission for FAM).
Data Analysis:
The fluorescence polarization (mP) values are used to determine the extent of STAT3-DNA binding.
The percent inhibition for each compound concentration is calculated using the following formula:
% Inhibition = 100 * (1 - [(mP_sample - mP_free_probe) / (mP_bound_probe - mP_free_probe)])
mP_sample: mP from a well with the test compound.
mP_free_probe: mP from a well with only the DNA probe (no STAT3).
mP_bound_probe: mP from a well with the DNA probe and STAT3 (DMSO control).
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Interpretation and Further Applications
Based on existing literature, it is anticipated that 3-(Dimethylamino)azetidine-3-carboxamide will exhibit a high IC50 value or no significant inhibition in the STAT3 DNA-binding assay, confirming its utility as a negative control for this specific target.
While direct evidence is lacking, the azetidine and carboxamide motifs are present in compounds with a wide range of biological activities.[4][5][6] Should resources permit, further investigation of 3-(Dimethylamino)azetidine-3-carboxamide could explore its potential in other assay systems, such as:
Antimicrobial Assays: The 2-azetidinone (β-lactam) ring is a core feature of many antibiotics.[4] Screening against a panel of pathogenic bacteria and fungi could reveal novel antimicrobial properties.
Kinase Inhibition Assays: The carboxamide group is a common feature in many kinase inhibitors. A broad-panel kinase screen could identify unexpected inhibitory activity.
GPCR Ligand Binding Assays: Azetidine derivatives have been developed as antagonists for G-protein coupled receptors like FFA2.[7]
Safety and Handling Precautions
Hazard Identification: This compound may cause skin and serious eye irritation.[2] It may also cause respiratory irritation.
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection when handling this compound.[3]
Handling: Handle in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.
First Aid:
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[3]
Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[3]
Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]
References
Bello, M. I., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 654-675. [Link]
Bello, M. I., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. PMC. [Link]
de Heuvel, E., et al. (2014). Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic. Journal of Medicinal Chemistry, 57(23), 9984-10001. [Link]
Gupta, P., Jain, S., & Kaushik, A. (2015). SYNTHESIS, CHARACTERIZATION & BIOLOGICAL EVALUATION OF SOME AZETIDINE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACOGNOSY, 2(11), 546-551. [Link]
De Kimpe, N., et al. (2014). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. European Journal of Organic Chemistry. [Link]
Malaria World. (2025). Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. [Link]
NextSDS. 3-(dimethylamino)azetidine-3-carboxamide hydrochloride — Chemical Substance Information. [Link]
Moody, C. J., et al. (2020). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]
Ke, S., et al. (2021). Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action. Frontiers in Chemistry, 9, 747535. [Link]
Adebayo, J. A., et al. (2020). Synthesis, Characterization and Biological Evaluation of Azetidine Analogues and Related Compounds. ResearchGate. [Link]
Singh, A., & Meher, R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]
Escaping Flatland: 3-(Dimethylamino)azetidine-3-carboxamide as a Conformationally Restricted Bioisostere in Rational Drug Design
Application Note & Methodological Protocol Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Introduction & Mechanistic Rationale The modern drug discovery landscape is increasingly focu...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note & Methodological ProtocolTarget Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Introduction & Mechanistic Rationale
The modern drug discovery landscape is increasingly focused on escaping "flatland"—the overreliance on planar, sp2-hybridized aromatic rings that often suffer from poor aqueous solubility, high metabolic clearance, and off-target toxicities [1]. To address these liabilities, the integration of sp3-rich, conformationally restricted scaffolds has become a cornerstone of rational drug design [2].
Among these scaffolds, azetidines have emerged as privileged four-membered nitrogenous heterocycles. They offer a unique combination of high ring strain, reduced lipophilicity, and altered exit vectors compared to traditional saturated rings like piperazines, pyrrolidines, and morpholines[3].
Specifically, the 3-(dimethylamino)azetidine-3-carboxamide motif represents a highly engineered, multifunctional bioisostere designed to replace metabolically vulnerable piperazines or linear amides. The mechanistic advantages of this specific scaffold include:
Quaternary C3 Center: The fully substituted C3 carbon eliminates the
α
-protons typically targeted by Cytochrome P450 (CYP) enzymes for oxidative dealkylation, drastically improving metabolic stability[4].
Basic Amine Vector: The dimethylamino group acts as a basic center (mimicking the distal basic nitrogen of a piperazine), retaining critical electrostatic interactions with target proteins (e.g., aspartate/glutamate residues in GPCRs or kinases).
Hydrogen-Bonding Hub: The carboxamide moiety provides both hydrogen-bond donor and acceptor capabilities, mimicking amide or urea linkages while locking them in a rigid spatial orientation.
Caption: Pharmacophore mapping of piperazine vs. 3-(dimethylamino)azetidine-3-carboxamide.
Physicochemical Profiling: Comparative Data
When substituting a standard piperazine ring with a 3-(dimethylamino)azetidine-3-carboxamide moiety, researchers typically observe a favorable shift in the physicochemical profile. The table below summarizes the theoretical and empirical shifts in key drug-like metrics.
The integration of this scaffold into a medicinal chemistry campaign requires a systematic approach, moving from in silico validation to synthetic execution and in vitro profiling.
Caption: Workflow for integrating azetidine bioisosteres in lead optimization.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of the bioisosteric building block and its subsequent metabolic validation.
Protocol A: Synthesis of 3-(Dimethylamino)azetidine-3-carboxamide Dihydrochloride
This protocol utilizes a modified Strecker reaction followed by nitrile hydration to construct the quaternary C3 center.
Materials Required:
1-Boc-azetidine-3-one (Starting Material)
Dimethylamine hydrochloride
Potassium cyanide (KCN) - Handle with extreme caution in a fume hood
Strecker Amination: Dissolve 1-Boc-azetidine-3-one (1.0 eq) and dimethylamine hydrochloride (1.5 eq) in methanol/water (1:1 v/v). Stir at room temperature for 30 minutes to form the iminium intermediate.
Cyanation: Cool the reaction to 0°C. Add KCN (1.5 eq) portion-wise. Stir the mixture at room temperature for 12 hours.
Extraction & Validation: Quench with saturated
NaHCO3
and extract with ethyl acetate. Dry over
Na2SO4
and concentrate. Self-Validation: Confirm the presence of the nitrile peak (~2230
cm−1
) via IR spectroscopy and the mass of 1-Boc-3-(dimethylamino)azetidine-3-carbonitrile via LC-MS.
Nitrile Hydration: Dissolve the crude nitrile in DMSO. Add
K2CO3
(0.5 eq) and cool to 0°C. Dropwise add 30%
H2O2
(3.0 eq). Stir for 4 hours at room temperature to hydrolyze the nitrile to the primary carboxamide.
Purification: Dilute with water, extract with ethyl acetate, and purify via silica gel chromatography (DCM/MeOH) to yield 1-Boc-3-(dimethylamino)azetidine-3-carboxamide.
Boc Deprotection: Dissolve the intermediate in DCM and add 4M HCl in dioxane (5.0 eq). Stir for 2 hours at room temperature. Evaporate the solvent to yield the final 3-(dimethylamino)azetidine-3-carboxamide dihydrochloride as a white solid.
Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay
A self-validating system to quantify the metabolic advantage of the azetidine bioisostere over the parent piperazine.
Materials Required:
Pooled Human Liver Microsomes (HLM, 20 mg/mL)
NADPH regenerating system (Solution A and B)
100 mM Potassium phosphate buffer (pH 7.4)
Test compound, Verapamil (High clearance control), Warfarin (Low clearance control).
Step-by-Step Methodology:
Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to a 100
μ
M working solution in 50% acetonitrile/water.
Incubation Mixture: In a 96-well plate, combine 71.5
μ
L of phosphate buffer, 2.5
μ
L of HLM (final concentration 0.5 mg/mL), and 1
μ
L of the test compound working solution (final concentration 1
μ
M).
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
Reaction Initiation: Add 25
μ
L of pre-warmed NADPH regenerating system to initiate the reaction.
Sampling & Quenching: At time points t = 0, 5, 15, 30, 45, and 60 minutes, remove 20
μ
L aliquots and immediately quench into 80
μ
L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS.
Data Validation: Calculate the intrinsic clearance (
CLint
). Self-Validation: The assay is only deemed valid if Verapamil shows >80% depletion at 60 minutes and Warfarin shows <15% depletion.
Conclusion
The strategic deployment of 3-(dimethylamino)azetidine-3-carboxamide as a bioisostere allows medicinal chemists to circumvent the traditional pitfalls of planar, metabolically unstable amines. By leveraging the inherent ring strain of the azetidine core and the steric shielding of the quaternary C3 center, drug development professionals can achieve enhanced pharmacokinetic profiles while maintaining target affinity.
References
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes
National Center for Biotechnology Information (PMC)[Link]
Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design
Journal of Medicinal Chemistry - ACS Publications[Link]
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors
Journal of Medicinal Chemistry - ACS Publications[Link]
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle
ResearchGate[Link]
Technical Notes & Optimization
Troubleshooting
Troubleshooting solubility issues of 3-(Dimethylamino)azetidine-3-carboxamide in organic solvents
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing solubility bottlenecks when handling highly polar, nitrogen-dense small molecules.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing solubility bottlenecks when handling highly polar, nitrogen-dense small molecules.
3-(Dimethylamino)azetidine-3-carboxamide is a classic "brick dust" heterocycle. Its structure features a secondary azetidine amine, a tertiary dimethylamino group, and a primary carboxamide. This dense array of hydrogen-bond donors and acceptors, combined with its typical commercial availability as a hydrochloride salt, makes it notoriously difficult to dissolve in standard organic solvents.
This guide provides field-proven, causality-driven solutions to overcome these solubility barriers, ensuring your synthetic workflows and assays proceed without interruption.
Part 1: Physicochemical Profiling
To troubleshoot solubility, we must first understand the thermodynamic and electrostatic forces at play. The table below summarizes the core properties driving the molecule's behavior.
Q1: Why is my 3-(Dimethylamino)azetidine-3-carboxamide completely insoluble in DCM, EtOAc, and Ether?
The Causality:
If you purchased this building block from a commercial vendor, it was almost certainly supplied as a hydrochloride salt to ensure shelf stability. Amine hydrochlorides possess high lattice energies and strong ionic interactions. While salt formation is a widely used strategy to improve the aqueous solubility of ionizable compounds[2], it renders them virtually insoluble in low-polarity organic solvents like dichloromethane (DCM) or diethyl ether[1]. The thermodynamic cost of breaking the ionic crystal lattice cannot be overcome by the weak solvation energy provided by non-polar solvents[3].
Q2: I need to use the free base for a coupling reaction. How do I successfully free-base the HCl salt without losing the compound to the aqueous phase?
The Causality:
Standard free-basing protocols involve washing an organic layer (like DCM) with aqueous NaOH or NaHCO
3
. However, because the free base of 3-(Dimethylamino)azetidine-3-carboxamide is highly hydrophilic (low LogP) and contains multiple H-bond donors, it will preferentially partition into the aqueous layer, resulting in near-zero recovery.
The Solution:
You must use a non-aqueous free-basing protocol . Suspending the salt in a polar alcohol and treating it with a basic macroporous ion-exchange resin (e.g., Amberlyst A21) effectively neutralizes the hydrochloride salt. The resin captures the HCl, leaving the free base dissolved in the alcohol, which can then be filtered and concentrated. (See Protocol A below).
Q3: Even after converting to the free base, the compound crashes out of my reaction mixture. What solvent systems are recommended?
The Causality:
Even without the ionic chloride counterion, the free base forms a rigid intermolecular hydrogen-bonding network between the carboxamide group and the secondary azetidine nitrogen. To dissolve it, you must use a solvent capable of out-competing these intermolecular forces.
The Solution:
Transition to polar aprotic solvents with high dielectric constants and strong hydrogen-bond accepting capabilities.
Table 2: Solvent Selection Matrix for the Free Base
Solvent System
Dielectric Constant (
ϵ
)
Solubilizing Capability
Recommended Use Case
DMSO
46.7
Excellent
NMR analysis, biological assays, S
N
Ar reactions.
DMF / NMP
36.7 / 32.2
Very Good
Amide couplings, high-temperature cyclizations.
MeCN / MeOH (80:20)
~37 (Blend)
Good
Reactions requiring a volatile solvent system.
DCM / EtOAc
8.9 / 6.0
Poor
Not recommended unless the amine is protected.
Q4: My downstream catalytic reaction strictly requires a lipophilic solvent like Toluene or DCM. How can I force this molecule to dissolve?
The Causality:
If polar aprotic solvents poison your catalyst or disrupt your assay, you must chemically alter the molecule's solubility profile. By masking the most active hydrogen-bond donor (the azetidine secondary amine), you drastically reduce intermolecular interactions and increase the molecule's overall lipophilicity.
The Solution:
Perform a temporary Boc (tert-butyloxycarbonyl) protection. The bulky, non-polar tert-butyl group will break the crystal packing and render the intermediate highly soluble in DCM, EtOAc, and Toluene. (See Protocol B below).
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: Non-Aqueous Free-Basing via Ion-Exchange
This protocol removes the HCl counterion without introducing water, preventing product loss.
Preparation: Suspend 3-(Dimethylamino)azetidine-3-carboxamide hydrochloride (1.0 eq) in anhydrous Methanol (10 mL per gram of compound).
Resin Addition: Add Amberlyst A21 free base resin (3.0 eq based on the resin's loading capacity, typically ~4.8 meq/g).
Agitation: Stir the suspension gently at room temperature for 2–3 hours. Self-Validation Step: Spot a small aliquot on wet pH paper; the pH should shift from acidic to highly basic (pH > 9), indicating successful free-basing.
Filtration: Filter the mixture through a sintered glass funnel to remove the resin. Wash the resin bed with an additional 2 volumes of Methanol.
Isolation: Concentrate the filtrate under reduced pressure to yield the free base as a viscous oil or amorphous solid.
Protocol B: Boc-Protection for Enhanced Organic Solubility
Use this when lipophilic organic solvents are strictly required.
Dissolution: Dissolve the free base (1.0 eq) in a 1:1 (v/v) mixture of THF and saturated aqueous NaHCO
3
(0.2 M concentration).
Reagent Addition: Cool the biphasic mixture to 0 °C. Add Di-tert-butyl dicarbonate (Boc
2
O) (1.1 eq) dropwise.
Reaction: Remove the ice bath and stir vigorously at room temperature for 4 hours. Self-Validation Step: TLC (using Ninhydrin stain) should show the disappearance of the primary/secondary amine spot and the appearance of a higher R
f
UV-active/stainable spot.
Extraction: Extract the aqueous layer with EtOAc (3 x 15 mL). The Boc-protected azetidine will now readily partition into the organic layer.
Purification: Dry the combined organic layers over anhydrous Na
2
SO
4
, filter, and concentrate to yield the lipophilic protected intermediate.
Part 4: Solubilization Strategy Workflow
Use the following decision tree to determine the optimal solubilization pathway based on your specific experimental constraints.
Workflow for solubilizing 3-(Dimethylamino)azetidine-3-carboxamide based on reaction conditions.
References
1. Title: UNIT 3 FOUR MEMBERED HETEROCYCLES - eGyanKosh
Source: egyankosh.ac.in
URL:
3.[1] Title: THE SOLUBILITY OF AMINE SALTS IN SOLVENTS OF LOW POLARITY AND THE INFLUENCE OF DILUENTS ON THE EXTRACTION PROPERTIES OF AMINE SALTS
Source: crossref.org
URL:
4.[2] Title: Crystal Packing Arrangement, Chain Conformation, and Physicochemical Properties of Gemfibrozil Amine Salts - ACS Publications
Source: acs.org
URL:
Technical Support Center: Optimizing HPLC Purification for 3-(Dimethylamino)azetidine-3-carboxamide
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult on the purification of highly polar, small-molecule diamines.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult on the purification of highly polar, small-molecule diamines. 3-(Dimethylamino)azetidine-3-carboxamide represents a "perfect storm" of chromatographic difficulty: it possesses a secondary amine within a highly strained azetidine ring, an exocyclic tertiary dimethylamino group, and a primary carboxamide.
This combination results in extreme hydrophilicity and dual basic centers. Standard acidic reversed-phase (RP) methods will inevitably fail. This guide provides field-proven, self-validating protocols to help researchers and drug development professionals achieve high purity and recovery by understanding the mechanistic causality behind their chromatographic choices.
Part 1: The Causality of Chromatographic Behavior
To successfully purify a molecule, we must first understand its ionization state and how it interacts with the stationary phase.
At pH 2–3 (standard 0.1% Formic Acid or TFA conditions), both the azetidine nitrogen and the dimethylamino group are fully protonated, creating a highly polar dication. Because polar compounds naturally resist interaction with nonpolar stationary phases[1], this dicationic state completely bypasses the hydrophobic C18 alkyl chains, resulting in void volume (
t0
) elution. Furthermore, any interaction that does occur is typically an unwanted secondary electrostatic interaction with residual ionized silanols on the silica surface, which manifests as severe peak tailing[2].
To overcome this, we must abandon standard low-pH reversed-phase methods and utilize either Hydrophilic Interaction Liquid Chromatography (HILIC) or High-pH Reversed-Phase chromatography.
Figure 1: Decision tree for selecting the optimal purification mode for polar diamines.
Part 2: Troubleshooting Guides & FAQs
Q1: I injected my crude mixture onto a standard C18 column (0.1% TFA in Water/MeCN). The target mass eluted in the void volume. How do I retain it?A: You are observing classic polar-repulsion. To retain this molecule, you have two authoritative options:
HILIC: This technique utilizes a polar stationary phase and an acetonitrile-rich mobile phase to create a water-enriched layer on the silica surface[1]. The doubly protonated analyte partitions into this water layer, providing excellent retention[3].
High-pH Reversed-Phase: By raising the mobile phase pH to ~10.5 using 0.1% Ammonium Hydroxide (
NH4OH
), you suppress the ionization of the basic amines. The neutral (deprotonated) molecule becomes lipophilic enough to retain on a specialized hybrid-silica C18 column.
Q2: I switched to HILIC mode, but my peaks are broad and tailing severely. What is the root cause?A: Peak tailing in HILIC for basic compounds is almost always a buffer deficiency or a sample diluent mismatch.
Buffer Causality: Electrostatic interactions occur between charged analytes and charged silanol species on the stationary phase[2]. You must use a volatile salt buffer (e.g., 10–20 mM Ammonium Acetate) rather than just acid additives (like 0.1% FA). The buffer ions mask the silanols and provide counter-ions for the diamine.
Diluent Causality: If your sample is dissolved in 100% water or DMSO, the strong injection solvent disrupts the delicate water layer on the HILIC column. Match the sample diluent to the initial mobile phase (e.g., 75:25 Acetonitrile:Water)[1].
Q3: I need to scale up to preparative HPLC (purifying >500 mg). Is HILIC still the best choice?A: While HILIC is superior for analytical LC-MS due to enhanced electrospray ionization[1], it presents a paradox for prep-scale: highly polar compounds are often insoluble in the high-acetonitrile diluents required for HILIC loading. For preparative scale, High-pH Reversed-Phase is often preferred. You can dissolve your crude sample in basic water and load it onto a prep C18 column, relying on the deprotonated state for retention and loading capacity.
Part 3: Mechanistic Visualization
Figure 2: Mechanistic pathways driving retention of polar diamines in HILIC mode.
Part 4: Optimized Experimental Protocols
Every protocol described below operates as a self-validating system, ensuring that you can verify the integrity of the separation at each step.
Use this method for reaction monitoring, LC-MS identification, and small-scale purification.
Mobile Phase Preparation:
Mobile Phase A: 20 mM Ammonium Acetate in Water (pH naturally ~5.8 or adjusted to 5.8 with acetic acid).
Mobile Phase B: 100% Acetonitrile.
Validation Check: Ensure the buffer is fully dissolved before mixing with organic solvents to prevent precipitation.
Column Equilibration:
Install an Amide or Zwitterionic HILIC column (e.g., Waters BEH Amide or Atlantis Premier BEH Z-HILIC)[1].
Flush with 95% B at 0.4 mL/min.
Validation Check: HILIC requires extensive equilibration. Allow at least 20–50 column volumes to pass until the baseline pressure and UV/MS background are completely stable[1].
Sample Preparation:
Dissolve the crude 3-(Dimethylamino)azetidine-3-carboxamide in 75:25 Acetonitrile:Water.
Validation Check: Centrifuge at 14,000 x g for 5 minutes. A clear supernatant confirms the analyte has not precipitated in the high-organic diluent.
Gradient Execution:
Run a gradient from 95% B down to 50% B over 10 minutes. (Remember: In HILIC, water is the strong eluting solvent).
Validation Check: Inject a void volume marker (e.g., toluene). The target diamine must elute well after the marker (retention factor
k′
> 2).
Use this method for purifying >100 mg quantities where HILIC solubility is a limiting factor.
Mobile Phase Preparation:
Mobile Phase A: 0.1% Ammonium Hydroxide (
NH4OH
) in Water (pH ~10.5).
Mobile Phase B: 100% Acetonitrile.
Validation Check: Measure the pH of Mobile Phase A. It must be >10.0 to ensure the secondary and tertiary amines are deprotonated.
Column Selection:
Install a Hybrid-Silica C18 column designed for high pH (e.g., Waters XBridge C18)[3].
Validation Check: Never use standard silica C18 columns for this protocol, as the silica backbone will dissolve at pH > 8.
Gradient Execution:
Run a shallow gradient from 2% B to 30% B over 15 minutes.
Validation Check: Monitor UV absorbance at 210 nm (due to the lack of a strong chromophore, the carboxamide bond will absorb weakly at low wavelengths) and utilize mass-directed fraction collection (ESI+).
Part 5: Quantitative Data Summary
Summarizing the optimal parameters ensures quick reference for method transfer and scale-up.
Parameter
HILIC Mode (Analytical / LC-MS)
High-pH Reversed-Phase (Preparative)
Column Chemistry
Zwitterionic or Amide-bonded Silica
Ethylene-Bridged Hybrid (BEH) C18
Analyte State
Doubly Protonated (Dication)
Deprotonated (Neutral / Free Base)
Mobile Phase A
20 mM Ammonium Acetate in Water
0.1% Ammonium Hydroxide in Water
Mobile Phase B
100% Acetonitrile
100% Acetonitrile
Gradient Direction
High Organic
→
High Aqueous
High Aqueous
→
High Organic
Sample Diluent
75% Acetonitrile / 25% Water
100% Water (or basic aqueous buffer)
Primary Advantage
Superior peak shape, high MS sensitivity
High loading capacity, excellent solubility
References
Waters Corporation. "Polar Basic Drugs in Environmental Samples; Improved Analysis Using a New High Efficiency UPLC Column for HILIC." Waters.com.[Link]
Element Lab Solutions. "HILIC – The Rising Star of Polar Chromatography." Elementlabsolutions.com.[Link]
Waters Corporation. "Enhanced Retention of Polar Analytes Utilizing Novel 1.7 µm UPLC Particles for Hydrophilic Interaction Chromatography." Waters.com.[Link]
Waters Blog. "Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques." Waters.com.[Link]
LCGC International. "HPLC Analysis of Very Polar Compounds in Bioanalysis." Chromatographyonline.com.[Link]
Minimizing side reactions during 3-(Dimethylamino)azetidine-3-carboxamide amide coupling
Welcome to the technical support center for amide coupling reactions involving 3-(Dimethylamino)azetidine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to troublesh...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for amide coupling reactions involving 3-(Dimethylamino)azetidine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this challenging coupling reaction. The unique structural features of this azetidine derivative, namely the sterically hindered tertiary amine and the adjacent carboxamide, present specific challenges that can lead to unwanted side reactions and low yields. This resource provides in-depth, experience-driven solutions to overcome these obstacles.
Frequently Asked Questions (FAQs)
Here are some of the most common issues encountered during the amide coupling of 3-(Dimethylamino)azetidine-3-carboxamide:
Q1: My reaction is sluggish, and I'm observing low conversion to the desired amide product. What are the likely causes?
A1: Low conversion is often due to the steric hindrance of the 3-aminoazetidine core.[1][2] The bulky dimethylamino group can impede the approach of the activated carboxylic acid. Additionally, the electron-donating nature of the dimethylamino group can reduce the nucleophilicity of the azetidine nitrogen, slowing down the reaction.[3] Inefficient activation of the carboxylic acid or suboptimal reaction conditions can also contribute to poor yields.[4]
Q2: I'm seeing a significant amount of a side product with a mass of +98 Da. What is this, and how can I prevent it?
A2: This mass shift is characteristic of guanidinylation, a common side reaction when using uronium-based coupling reagents like HATU or HBTU.[5][6] The coupling reagent reacts directly with the amine to form a stable tetramethylguanidinium adduct, capping the amine and preventing amide bond formation.[5][7]
Q3: My chiral carboxylic acid is epimerizing during the coupling reaction. How can I minimize this?
A3: Epimerization, or racemization, of the activated carboxylic acid is a frequent issue, particularly with hindered amines where the desired coupling is slow.[8] The formation of an oxazolone intermediate is often the culprit.[8] The choice of coupling reagent, additives, base, and solvent all play a crucial role in suppressing epimerization.[9][10]
Q4: Which class of coupling reagents is best suited for this sterically hindered amine?
A4: While there is no single "best" reagent for all substrates, phosphonium-based reagents like PyBOP and PyAOP are often preferred for hindered couplings as they are less likely to cause guanidinylation compared to their uronium counterparts.[11] However, modern uronium reagents like COMU, which is based on Oxyma, have also been developed to minimize this side reaction.[5][12] Carbodiimides like EDC in the presence of additives such as HOBt or HOAt are also viable options.[13][14]
In-Depth Troubleshooting Guides
Issue 1: Guanidinylation Side Reaction
Guanidinylation is a major side reaction when using uronium/aminium-based coupling reagents like HATU and HBTU.[5][12] It involves the direct reaction of the coupling reagent with the amine, leading to a capped and unreactive species.
Strategy
Rationale
Recommended Action
Reagent Selection
Phosphonium-based reagents (e.g., PyBOP, PyAOP) do not have the guanidinium moiety responsible for this side reaction.[11] Oxyma-based uronium reagents like COMU are designed to minimize guanidinylation.[5][12]
Switch from HATU/HBTU to PyBOP, PyAOP, or COMU.
Stoichiometry
An excess of the uronium reagent increases the likelihood of it reacting with the amine.[12]
Use a 1:1 or slight excess (1.1 eq) of the coupling reagent relative to the carboxylic acid.[11]
Base Selection & Amount
Sterically hindered, non-nucleophilic bases like DIPEA are generally preferred over less hindered bases like triethylamine (TEA), which can promote guanidinylation.[5] Using the minimum amount of base required is also crucial.[12]
Use 1-2 equivalents of DIPEA or 2,4,6-collidine.[12]
Pre-activation Time
Extended pre-activation of the carboxylic acid with the uronium reagent can lead to reagent degradation and increase the chance of side reactions.[12]
Minimize pre-activation time to 1-5 minutes, or consider an in situ activation protocol where all reagents are added simultaneously.[12]
Reagent Preparation: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and 3-(Dimethylamino)azetidine-3-carboxamide (1.0-1.2 eq) in anhydrous DMF or NMP.[15]
Activation & Coupling: In a separate vial, dissolve COMU (1.1 eq) in anhydrous DMF. Add this solution to the mixture of the acid and amine. Finally, add DIPEA (2.0 eq) dropwise.
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by LC-MS until the starting material is consumed (typically 2-12 hours).
Work-up: Quench the reaction with water and dilute with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with aqueous acidic solution (e.g., 5% citric acid), aqueous basic solution (e.g., saturated NaHCO3), and brine.[16]
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude product by column chromatography.
Issue 2: Epimerization of Chiral Carboxylic Acids
Epimerization is the loss of stereochemical integrity at the alpha-carbon of the carboxylic acid during activation and coupling. This is particularly problematic in slow reactions with sterically hindered amines.[8]
Strategy
Rationale
Recommended Action
Additive Selection
Additives like HOBt (1-hydroxybenzotriazole) and particularly HOAt (1-hydroxy-7-azabenzotriazole) react with the activated acid to form active esters that are more resistant to racemization.[9][13] HOAt is generally more effective than HOBt.
Always include an additive when using carbodiimide coupling reagents. Consider using HATU, which already incorporates the HOAt moiety.[13]
Base Selection
The basicity and steric bulk of the amine base can influence the rate of oxazolone formation.[17] Highly hindered, weaker bases are sometimes beneficial.[17]
Use sterically hindered bases like DIPEA or 2,4,6-collidine. In some cases, the basicity of the azetidine substrate itself may be sufficient, allowing for the reaction to proceed without an external base.[17]
Solvent Choice
Polar aprotic solvents like DMF can sometimes promote epimerization more than less polar solvents like DCM.[9]
Screen different solvents. Start with DCM or THF and move to more polar solvents like DMF or NMP if solubility is an issue.[9][10]
Temperature Control
Lowering the reaction temperature can slow down the rate of epimerization relative to the desired coupling reaction.[9]
Run the reaction at 0°C or even lower temperatures, especially during the activation step.
Reagent Preparation: Dissolve the chiral carboxylic acid (1.0 eq) and HOAt (1.2 eq) in anhydrous DCM or THF. Cool the solution to 0°C in an ice bath.[10]
Activation: Add DIC (1.1 eq) to the cooled solution and stir for 15-30 minutes at 0°C.
Coupling: Add a solution of 3-(Dimethylamino)azetidine-3-carboxamide (1.1 eq) and DIPEA (1.5 eq) in the same solvent to the activated acid mixture at 0°C.
Reaction: Allow the reaction to slowly warm to room temperature and stir until completion, monitoring by LC-MS and chiral HPLC.
Work-up & Purification: Follow the standard work-up and purification procedures as described previously. The diisopropylurea byproduct of DIC is more soluble in organic solvents than the dicyclohexylurea from DCC, simplifying purification.[13]
Issue 3: Overall Sluggish Reaction and Low Yield
The steric hindrance of the 3-(Dimethylamino)azetidine-3-carboxamide can lead to slow reaction rates and incomplete conversions.
Strategy
Rationale
Recommended Action
Reagent Choice
More potent coupling reagents can accelerate the reaction rate. HATU, for example, is known to be faster and more efficient than HBTU.[13] Phosphonium reagents like PyBOP are also highly effective for hindered couplings.
If using a carbodiimide-based method, consider switching to a uronium (HATU, COMU) or phosphonium (PyBOP) reagent.
Solvent
Higher boiling, polar aprotic solvents like DMF, NMP, or DMSO can improve the solubility of reactants and increase the reaction rate.[14]
If the reaction is slow in DCM or THF, switch to DMF or NMP.
Temperature
Increasing the temperature can overcome the activation energy barrier for sterically demanding couplings. However, this must be balanced against the risk of increased side reactions like epimerization.
Gently warm the reaction to 40-60°C. Monitor carefully for the formation of byproducts.
Microwave Synthesis
Microwave irradiation can dramatically reduce reaction times and improve yields for difficult couplings by efficiently heating the reaction mixture.[14]
If available, screen microwave conditions, optimizing temperature and time.
Acyl Halide Formation
For extremely challenging couplings, converting the carboxylic acid to a more reactive acyl chloride or fluoride can be effective. This is a two-step process and requires careful handling of the acyl halide.[11][18]
React the carboxylic acid with a reagent like thionyl chloride (SOCl2) or oxalyl chloride to form the acyl chloride, which is then reacted with the azetidine.[18]
References
Coupling Reagents - Aapptec Peptides. Available at: [Link]
Peptide Coupling in the Presence of Highly Hindered Tertiary Amines - ACS Publications. Available at: [Link]
Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. Available at: [Link]
21.7: Chemistry of Amides - Chemistry LibreTexts. Available at: [Link]
Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit. Available at: [Link]
Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC. Available at: [Link]
Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Publishing. Available at: [Link]
Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis | Request PDF - ResearchGate. Available at: [Link]
Epimerization-free block synthesis of peptides from thioacids and amines with the Sanger and Mukaiyama reagents - PubMed. Available at: [Link]
Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students | Journal of Chemical Education - ACS Publications. Available at: [Link]
Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Publishing. Available at: [Link]
Amine to Amide Mechanism - T3P - Common Organic Chemistry. Available at: [Link]
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. Available at: [Link]
Process optimization for acid-amine coupling: a catalytic approach - Growing Science. Available at: [Link]
Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing. Available at: [Link]
Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Available at: [Link]
3–Aminoazetidin–2–one Derivatives as N–Acylethanolamine Acid Amidase (NAAA) Inhibitors Suitable for Systemic Administration - PMC. Available at: [Link]
Optimizing Amide Coupling Reactions | PDF | Ester | Amine - Scribd. Available at: [Link]
Optimization of Amide Coupling between 3 and 4 a - ResearchGate. Available at: [Link]
Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps. Available at: [Link]
Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism | Organic Letters - ACS Publications. Available at: [Link]
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC - NIH. Available at: [Link]
Challenges and Breakthroughs in Selective Amide Activation - PMC - NIH. Available at: [Link]
The Synthesis of Sterically Hindered Amides - ResearchGate. Available at: [Link]
Azetidine synthesis - Organic Chemistry Portal. Available at: [Link]
Amides Preparation and Reactions Summary - Chemistry Steps. Available at: [Link]
Storage and stability guidelines for 3-(Dimethylamino)azetidine-3-carboxamide
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the dedicated technical support guide for 3-(Dimethylamino)azetidine-3-carboxamide. This document provides essential information, trouble...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the dedicated technical support guide for 3-(Dimethylamino)azetidine-3-carboxamide. This document provides essential information, troubleshooting advice, and frequently asked questions (FAQs) to ensure the successful use of this compound in your research and development endeavors. Our goal is to provide you with the necessary insights to maintain the integrity of your experiments through proper storage, handling, and application.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the storage and stability of 3-(Dimethylamino)azetidine-3-carboxamide.
Q1: What are the recommended long-term storage conditions for 3-(Dimethylamino)azetidine-3-carboxamide?
A1: For optimal long-term stability, 3-(Dimethylamino)azetidine-3-carboxamide, particularly in its dihydrochloride salt form, should be stored in a cool, dry place.[1] Many suppliers recommend cold-chain transportation.[2] Specifically, storage at refrigerator temperatures (2-8 °C) is advised. The container should be tightly sealed to prevent moisture absorption and kept in a well-ventilated area.[3][4]
Q2: How should I handle the compound upon receiving it?
A2: Upon receipt, it is crucial to handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[5][6][7] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[6][7] Avoid contact with skin and eyes.[4][6] After handling, wash your hands thoroughly.[3][8]
Q3: Is this compound sensitive to light, air, or moisture?
A3: While specific data for this exact molecule is not extensively published, related azetidine and carboxamide compounds can exhibit sensitivity to moisture and air.[9] The azetidine ring, being a strained four-membered ring, can be susceptible to nucleophilic attack, and the carboxamide group can undergo hydrolysis in the presence of strong acids or bases, particularly with prolonged exposure to moisture. Therefore, it is best practice to store it under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage or if the compound will be used in sensitive applications.
Q4: What is the expected shelf-life of 3-(Dimethylamino)azetidine-3-carboxamide?
A4: The shelf-life is highly dependent on the storage conditions. When stored as recommended (in a tightly sealed container, in a cool, dry, and dark place), the compound is expected to be stable for an extended period. However, it is always best to refer to the manufacturer's certificate of analysis (CoA) for a specific expiration date. For research purposes, it is advisable to use the compound within 1-2 years of receipt for best results.
Q5: In which solvents is this compound soluble?
A5: As a hydrochloride salt, 3-(Dimethylamino)azetidine-3-carboxamide is expected to be soluble in polar protic solvents such as water and alcohols (e.g., methanol, ethanol). It may also show solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).[10] Solubility in non-polar organic solvents is likely to be limited. It is always recommended to perform a small-scale solubility test before preparing a stock solution.
Section 2: Troubleshooting Guide
This section provides solutions to common problems that may be encountered during the handling and use of 3-(Dimethylamino)azetidine-3-carboxamide.
Problem
Potential Cause
Recommended Solution
Compound has changed color or appearance.
Degradation due to improper storage (exposure to light, moisture, or air).
It is strongly advised not to use the compound if its physical appearance has changed, as this indicates potential degradation. The presence of impurities could compromise your experimental results. The material should be disposed of according to your institution's hazardous waste guidelines.
Difficulty dissolving the compound.
Incorrect solvent choice or insufficient mixing.
Confirm the use of an appropriate polar solvent (e.g., water, DMSO).[10] Gentle warming or sonication can aid in dissolution. If solubility issues persist, consider adjusting the pH of the solution, as the free base form may have different solubility characteristics than the hydrochloride salt.
Inconsistent experimental results.
Compound degradation or inaccurate concentration of stock solutions.
Prepare fresh stock solutions from a properly stored solid sample. If possible, verify the purity of the compound using an analytical technique such as ¹H NMR or LC-MS before use. Ensure accurate weighing and complete dissolution when preparing solutions.
Precipitation observed in stock solution over time.
Supersaturation or degradation of the compound in solution.
If precipitation occurs upon storage (especially at low temperatures), gently warm the solution to redissolve the compound before use. If the precipitate does not redissolve, it may be a sign of degradation, and a fresh solution should be prepared. For long-term storage of solutions, consider aliquoting and freezing at -20°C or -80°C to minimize degradation.
Section 3: Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution
Safety First: Don appropriate PPE (lab coat, gloves, safety glasses) and work in a chemical fume hood.[6][7]
Weighing: Accurately weigh the desired amount of 3-(Dimethylamino)azetidine-3-carboxamide hydrochloride using an analytical balance.
Dissolution: Add the weighed solid to a sterile conical tube or volumetric flask. Add a portion of high-purity water (e.g., deionized or Milli-Q water) and vortex or sonicate until the solid is completely dissolved.
Final Volume: Bring the solution to the final desired volume with water and mix thoroughly.
Storage: Store the stock solution at 2-8°C for short-term use (a few days). For longer-term storage, aliquot the solution into smaller, single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Assessment of Compound Stability in an Aqueous Buffer
Prepare Solutions: Prepare a solution of 3-(Dimethylamino)azetidine-3-carboxamide in the aqueous buffer of interest at the desired concentration.
Initial Analysis (T=0): Immediately after preparation, analyze the solution using a suitable analytical method (e.g., HPLC-UV, LC-MS) to determine the initial purity and concentration.
Incubation: Store the solution under the desired experimental conditions (e.g., specific temperature, light exposure).
Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24 hours), take an aliquot of the solution and analyze it using the same analytical method as in step 2.
Data Analysis: Compare the purity and concentration of the compound at each time point to the initial (T=0) measurement. A significant decrease in the main peak area or the appearance of new peaks indicates degradation.
Section 4: Visualized Workflow and Chemical Logic
Diagram 1: Decision-Making for Storage and Handling
This diagram outlines the key decision points for the proper storage and handling of 3-(Dimethylamino)azetidine-3-carboxamide.
Caption: Decision workflow for handling and storage.
Diagram 2: Potential Degradation Pathways
This diagram illustrates the potential chemical instabilities of the core structures present in 3-(Dimethylamino)azetidine-3-carboxamide.
Caption: Potential degradation pathways.
References
Safety Data Sheet: Azetidine. Chemos GmbH&Co.KG. [Link]
Catalytic Approaches for the Preparation of Carboxamides from Carboxylic Acids. JOCPR. [Link]
Novel Carboxylic Acid and Carboxamide Protective Groups Based on the Exceptional Stabilization of the Cyclopropylmethyl Cation. The Journal of Organic Chemistry. [Link]
Reactions of the carboxamide group. ResearchGate. [Link]
4-Acetamidophenyl 2-(diethylamino)acetate hydrochloride MATERIAL SAFETY DATA SHEET. Ark Pharm, Inc. [Link]
N-[3-(5-fluoropyridin-2-yl)azetidin-3-yl]acetamide dihydrochloride safety data sheet. Enamine. [Link]
Investigating the replacement of carboxylates with carboxamides to modulate the safety and efficacy of platinum(II) thioether cyanide scavengers. PMC. [Link]
Optimizing catalyst selection for 3-(Dimethylamino)azetidine-3-carboxamide cross-coupling
Welcome to the Technical Support Center. This guide is engineered for medicinal chemists and drug development professionals working with 3-(Dimethylamino)azetidine-3-carboxamide .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is engineered for medicinal chemists and drug development professionals working with 3-(Dimethylamino)azetidine-3-carboxamide .
This specific building block presents a "perfect storm" of cross-coupling challenges: a sterically hindered secondary amine (the azetidine ring), a highly basic and chelating tertiary amine (-NMe2), and a reactive primary carboxamide. Below, we deconstruct the mechanistic bottlenecks of this molecule and provide field-proven, self-validating solutions for selective N-arylation.
Mechanistic Bottlenecks & The Catalytic Cycle
To successfully couple this molecule, we must first understand why standard first-generation catalysts (e.g., Pd(PPh3)4 or Pd2(dba)3/BINAP) fail. The failures are driven by three distinct structural features of the azetidine:
Catalyst Poisoning (Chelation): The tertiary dimethylamino group and the azetidine nitrogen can form a highly stable bidentate chelate with under-ligated Palladium(II) intermediates, trapping the metal off-cycle[1].
Steric Hindrance: The C3 position is a fully substituted quaternary center. This extreme steric bulk severely retards the final reductive elimination step of the catalytic cycle[2].
Chemoselectivity: The primary carboxamide is a competitive nucleophile. If the reaction conditions are too basic, the amide is deprotonated and undergoes competitive C–N coupling[3].
Catalytic cycle highlighting chelation and steric bottlenecks in azetidine cross-coupling.
Troubleshooting Guide & FAQs
Q1: My reaction stalls at 10-20% conversion, and I see a lot of unreacted starting material. Why is the catalyst dying?A: The stalling is caused by off-cycle catalyst sequestration. The C3-dimethylamino group coordinates to the palladium, preventing the catalytic cycle from turning over.
Solution: Transition to1[1]. The bulky dialkylbiarylphosphine framework of RuPhos prevents the formation of inactive bis-ligated Pd complexes, forcing the metal into a highly active mono-ligated state that resists poisoning by the tertiary amine.
Q2: I am observing competitive arylation on the carboxamide group. How do I achieve chemoselectivity for the azetidine NH?A: Chemoselectivity between a secondary amine and a primary amide is governed by the base. Strong bases like Sodium tert-butoxide (NaOtBu) or LiHMDS will deprotonate the primary carboxamide (pKa ~15-17), turning it into a highly active competitive nucleophile[3].
Solution: Utilize a weaker, insoluble base such as Cesium Carbonate (Cs2CO3) or Potassium Phosphate (K3PO4) . When paired with RuPhos—which inherently favors 3[3] over primary amides—this base selection completely suppresses carboxamide functionalization.
Q3: The azetidine ring is opening or degrading during the reaction. How can I stabilize it?A: Azetidines are highly strained 4-membered rings (ring strain ~26 kcal/mol) that are susceptible to base-induced E2 elimination or thermal degradation, especially when adjacent to a quaternary center[2][4].
Solution: Lower the reaction temperature to 60–80 °C. The high oxidative addition rate of Pd G3/G4 precatalysts allows for these milder conditions. Ensure strictly anhydrous conditions; water combined with basic carbonates can hydrolyze the carboxamide or facilitate 4[4].
The following table summarizes quantitative data trends derived from optimizing the arylation of highly functionalized azetidines.
Catalyst System
Base
Solvent
Temp (°C)
Chemoselectivity (Azetidine vs Amide)
Expected Yield
Pd2(dba)3 / BINAP
NaOtBu
Toluene
100
Poor (Amide arylation observed)
< 20%
RuPhos Pd G3
Cs2CO3
t-AmOH
80
Excellent (>95% Azetidine N-arylation)
80-90%
tBuBrettPhos Pd G3
K3PO4
1,4-Dioxane
80
Moderate (Some amide arylation)
60-70%
XPhos Pd G4
LiHMDS
THF
65
Poor (Base-induced ring opening)
< 10%
Standard Operating Procedure (SOP): Chemoselective N-Arylation
This protocol is designed as a self-validating system . Do not proceed to subsequent steps if the in-process visual or analytical checks fail.
Step 1: Pre-Reaction Preparation (Self-Validation: Moisture Check)
Thoroughly flame-dry all glassware under vacuum. Causality: Even trace moisture will react with Cs2CO3 at elevated temperatures to hydrolyze the primary carboxamide into a carboxylic acid, permanently poisoning the catalyst.
Step 2: Catalyst Activation (Self-Validation: Visual Cue)
In a nitrogen-filled glovebox, combine RuPhos Pd G3 (2 mol%) and RuPhos ligand (2 mol%) in anhydrous tert-amyl alcohol (t-AmOH).
Validation: Stir for 5 minutes at room temperature. A distinct color shift from red/brown to pale yellow/green must occur, indicating the successful generation of the active L-Pd(0) species. If the solution remains dark brown, the precatalyst has degraded.
Step 3: Reagent Addition & Inertion
Add the aryl halide (1.0 equiv), 3-(Dimethylamino)azetidine-3-carboxamide (1.2 equiv), and finely milled Cs2CO3 (2.0 equiv).
Causality: Because Cs2CO3 is insoluble in t-AmOH, the deprotonation step is heterogeneous. Finely milling the base maximizes surface area, ensuring the deprotonation rate outpaces catalyst degradation. Seal the vessel and heat to 80 °C.
Step 4: Reaction Monitoring (Self-Validation: LC-MS IPC)
Sample the reaction at the 2-hour mark via LC-MS.
Scenario A (High Starting Material, No Intermediate): Oxidative addition has failed. Verify the electronic nature of your aryl halide.
Scenario B (Mass corresponding to [L-Pd(Ar)(Amine)] detected): The catalytic cycle is stalling at the reductive elimination step due to the C3 steric bulk. Action: Increase the temperature by 10 °C to force the elimination.
Scenario C (Product mass detected, minimal side products): The cycle is functioning optimally. Continue heating until the aryl halide is consumed.
Step 5: Quench and Isolation
Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Causality: This removes precipitated palladium black and inorganic salts, which can cause emulsion issues during aqueous workup.
Decision Tree: Tailoring Conditions to the Electrophile
Depending on the electronic and steric properties of your specific aryl halide coupling partner, minor adjustments to the optimized SOP may be required.
Catalyst and base selection matrix based on aryl halide electronic and steric properties.
References
Source: Chemical Reviews (ACS Publications)
Source: PubMed Central (PMC)
Source: Journal of the American Chemical Society (PubMed)
3-(Dimethylamino)azetidine-3-carboxamide vs piperidine scaffolds in pharmacology
Scaffold Hopping in Drug Design: A Comparative Guide to 3-(Dimethylamino)azetidine-3-carboxamide vs. Piperidine Scaffolds Introduction As a Senior Application Scientist, I frequently encounter the "lipophilicity trap" du...
Author: BenchChem Technical Support Team. Date: April 2026
Scaffold Hopping in Drug Design: A Comparative Guide to 3-(Dimethylamino)azetidine-3-carboxamide vs. Piperidine Scaffolds
Introduction
As a Senior Application Scientist, I frequently encounter the "lipophilicity trap" during lead optimization. Piperidine rings are ubiquitous in medicinal chemistry due to their stable chair conformation, metabolic robustness, and synthetic accessibility[1]. However, their incorporation often drives up lipophilicity (logP) and basicity, leading to high plasma protein binding (PPB), promiscuous off-target effects, and poor membrane permeability.
Scaffold hopping to a 3-(dimethylamino)azetidine-3-carboxamide framework offers a highly effective alternative. The four-membered azetidine ring provides a rigid, compact architecture that reduces lipophilicity while increasing sp3 character[1]. The addition of the 3-carboxamide and dimethylamino groups allows for precise tuning of hydrogen bonding and pKa, significantly improving Lipophilic Efficiency (LipE) and modulating target selectivity[2].
Physicochemical & Structural Comparison
Understanding the causality behind the physicochemical shifts when transitioning from a piperidine to a 3-substituted azetidine scaffold is critical for rational drug design.
Table 1: Physicochemical Properties Comparison
Property
Piperidine Scaffold
3-(Dimethylamino)azetidine-3-carboxamide
Causality / Pharmacological Impact
Ring Size & Conformation
6-membered, stable chair
4-membered, rigid, planar-like
Azetidine's rigidity restricts conformational entropy. If the vector matches the binding pocket, this lower entropy loss upon binding enhances target affinity[1].
Ring Strain
Low (~1.4 kcal/mol)
High (~25.4 kcal/mol)
High strain in azetidine can introduce metabolic vulnerabilities[1]. The 3-carboxamide substitution sterically shields the core and alters electron density to mitigate ring-opening.
Lipophilicity (clogP)
Generally High
Significantly Lower
The compact volume and increased polarity of the azetidine-3-carboxamide reduce logP, directly correlating with reduced unspecific plasma protein binding[3].
Basicity (pKa)
High (~11.2)
Tunable (~8.5 - 9.5)
The electron-withdrawing nature of the carboxamide adjacent to the azetidine nitrogen lowers the pKa, reducing the physiological protonation state and improving permeability[1].
Pharmacological Case Studies: Overcoming ADME Hurdles
In the development of Lysophosphatidic Acid Receptor 1 (LPAR1) antagonists and Monoacylglycerol Lipase (MAGL) inhibitors, the transition from piperidine to azetidine scaffolds has been pivotal[2],[3]. For instance, early piperidine-based LPAR1 antagonists demonstrated excellent potency but suffered from >99.9% human plasma protein binding (hPPB) and high intrinsic clearance, hampering clinical viability[3].
By substituting the piperidine with an azetidine core, researchers achieved a dramatic reduction in lipophilicity. The azetidine derivatives maintained nanomolar potency while increasing the unbound fraction in plasma by orders of magnitude—a critical factor for driving in vivo efficacy[3].
Table 2: Comparative Pharmacological Data (Representative LPAR1 Antagonists)
Scaffold Type
IC50 (nM)
clogP
hPPB Unbound (%)
Clint (µL/min/mg)
Piperidine Hit
3.0
4.04
< 0.1%
39
Azetidine Analog
4.2
2.85
0.1 - 1.5%
15
(Data synthesized from comparative LPAR1 antagonist optimization studies[3])
Self-Validating Experimental Protocols
To objectively compare these scaffolds, we must employ self-validating assays. A self-validating protocol incorporates internal standards, positive/negative controls, and strict acceptance criteria to ensure that the observed differences are due to the scaffold's inherent properties, not assay variability.
Protocol 1: Equilibrium Dialysis for Plasma Protein Binding (PPB)
Objective: Determine the unbound fraction (fu) of piperidine vs. azetidine compounds in human plasma.
Causality: High logP compounds (piperidines) partition into hydrophobic pockets of albumin and alpha-1-acid glycoprotein (AAG). Measuring the unbound fraction is critical because only the free drug can traverse membranes and engage the target.
Step-by-Step Methodology:
Preparation: Spike human plasma (pH 7.4) with the test compound to a final concentration of 1 µM. Keep the DMSO concentration ≤ 0.5% to prevent protein precipitation and artifactual binding.
Dialysis Assembly: Load 100 µL of spiked plasma into the donor chamber of a 96-well equilibrium dialysis plate (molecular weight cutoff 8 kDa). Load 100 µL of PBS (pH 7.4) into the receiver chamber.
Incubation: Seal and incubate at 37°C on a plate shaker (150 rpm) for 4–6 hours to reach thermodynamic equilibrium.
Matrix Matching (Self-Validation Step): Post-incubation, extract 50 µL from both chambers. Add 50 µL of blank PBS to the plasma sample, and 50 µL of blank plasma to the buffer sample. Why? This ensures the matrix is identical for LC-MS/MS analysis, completely eliminating ion suppression bias between the two distinct biological matrices.
Protein Precipitation: Add 300 µL of cold acetonitrile containing an internal standard (e.g., Warfarin for high binding control, Metoprolol for low binding control). Centrifuge at 4000 rpm for 15 mins.
LC-MS/MS Analysis: Quantify the peak area ratios of the analyte against the internal standard.
Acceptance Criteria: The total mass recovery must be between 80-120%. The high-binding control (Warfarin) must show >98% bound, and the low-binding control (Metoprolol) <20% bound. If controls fall outside this range, the assay is rejected.
Objective: Assess the metabolic stability of the strained azetidine ring vs. the robust piperidine ring.
Causality: Ring strain can increase susceptibility to CYP450-mediated oxidation or ring-opening[1]. We must precisely quantify the depletion rate of the parent compound to predict in vivo half-life.
Step-by-Step Methodology:
Incubation Mixture: Combine human liver microsomes (HLM, 0.5 mg/mL final protein concentration), test compound (1 µM), and phosphate buffer (100 mM, pH 7.4).
Pre-incubation: Incubate the mixture at 37°C for 5 minutes to reach thermal equilibrium.
Reaction Initiation: Add an NADPH regenerating system (1 mM final concentration) to initiate CYP450 activity.
Time-Course Sampling: At 0, 5, 15, 30, and 60 minutes, withdraw 50 µL aliquots and immediately quench in 200 µL of cold acetonitrile containing an internal standard.
Minus-NADPH Control (Self-Validation Step): Run a parallel sample without NADPH incubated for 60 minutes. Why? This rules out chemical instability in the buffer or non-CYP mediated degradation (e.g., hydrolysis of the carboxamide), ensuring the calculated clearance is strictly metabolic.
Analysis: Centrifuge and analyze supernatants via LC-MS/MS. Plot the natural log of the remaining compound vs. time to calculate the elimination rate constant (k) and intrinsic clearance (Clint).
Acceptance Criteria: Verapamil (high clearance) and Atenolol (low clearance) are run concurrently. Verapamil Clint must be >40 µL/min/mg for the HLM batch to be considered active.
Visualizing the Workflows and Pathways
Below is the logical progression of scaffold optimization, demonstrating how in vitro ADME data drives the transition from a piperidine to an azetidine core.
Preclinical scaffold optimization workflow from piperidine to azetidine.
To understand the pharmacological impact, consider the LPAR1 signaling pathway. The azetidine scaffold acts as a competitive antagonist, blocking downstream fibrotic pathways more effectively in vivo due to its superior free-drug concentration.
LPAR1 signaling pathway and targeted inhibition by azetidine antagonists.
Conclusion
The strategic replacement of a piperidine ring with a 3-(dimethylamino)azetidine-3-carboxamide scaffold is a powerful tool in modern drug discovery. While piperidines offer metabolic robustness, their lipophilic burden often severely limits the biologically active free fraction of the drug. The azetidine-3-carboxamide framework elegantly solves this by reducing logP, restricting conformational flexibility, and modulating pKa, ultimately delivering superior lipophilic efficiency and enhanced in vivo exposure.
References
Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase
Source: Journal of Medicinal Chemistry - ACS Publications
URL:[Link]
Discovery of the Novel, Orally Active, and Selective LPA1 Receptor Antagonist ACT-1016-0707 as a Preclinical Candidate for the Treatment of Fibrotic Diseases
Source: Journal of Medicinal Chemistry - ACS Publications
URL:[Link]
Comparative NMR Validation Guide for 3-(Dimethylamino)azetidine-3-carboxamide
As a Senior Application Scientist overseeing fragment-based drug discovery pipelines, I frequently encounter highly polar, nitrogen-dense heterocycles that present unique spectroscopic challenges. 3-(Dimethylamino)azetid...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist overseeing fragment-based drug discovery pipelines, I frequently encounter highly polar, nitrogen-dense heterocycles that present unique spectroscopic challenges. 3-(Dimethylamino)azetidine-3-carboxamide is a prime example. The presence of a basic tertiary amine, a secondary azetidine amine, and a primary carboxamide on a strained four-membered ring leads to complex relaxation dynamics and overlapping spin systems. Azetidine amides are increasingly recognized as critical pharmacophores in modern drug discovery, necessitating rigorous structural validation[1].
This guide objectively compares two distinct NMR validation platforms—the Standard 400 MHz Room Temperature (RT) Probe versus the 600 MHz CryoProbe —while detailing the causality behind solvent selection and providing a self-validating experimental protocol.
Causality in Experimental Design: The "Three S's"
When validating small molecules, experimental design must be dictated by the "Three S's": Solvent, Solubility, and Stability[2]. For 3-(Dimethylamino)azetidine-3-carboxamide, solvent selection is the single most critical factor in successful NMR elucidation.
The D₂O Pitfall: While deuterium oxide (D₂O) easily dissolves this highly polar fragment, it causes rapid deuterium exchange with the carboxamide (-NH₂) and azetidine (-NH) protons. This effectively erases these critical structural markers from the ¹H spectrum, making it impossible to validate the intact amide functional group.
The DMSO-d₆ Advantage (Causality): We mandate the use of anhydrous DMSO-d₆. DMSO acts as a strong hydrogen-bond acceptor, significantly slowing the chemical exchange rate of the N-H protons. This allows the carboxamide protons to be observed as two distinct broad singlets (due to restricted rotation around the C-N partial double bond) and preserves the azetidine N-H signal, enabling a complete structural assignment[3].
Platform Comparison: Standard RT Probe vs. High-Field CryoProbe
To ensure accurate quantification and structural verification, the analytical platform must be "fit for purpose"[4]. Below is an objective comparison of two common NMR setups for validating this specific azetidine derivative.
Parameter
Standard 400 MHz RT Probe
600 MHz CryoProbe System
Verdict for Azetidine Validation
Sensitivity (Limit of Detection)
~5–10 mg required for crisp 1D/2D spectra.
< 1 mg required for high-quality 2D spectra.
CryoProbe is essential for mass-limited fragment libraries[5].
Spectral Dispersion
Azetidine C2/C4 protons often appear as complex, overlapping second-order multiplets.
Higher field strength pushes C2/C4 protons toward first-order behavior (distinct AB systems).
600 MHz significantly simplifies ring proton assignment[3].
Throughput (2D NMR)
HSQC/HMBC requires overnight acquisition (12+ hours) for low concentrations.
HSQC/HMBC can be acquired in under 45 minutes with high S/N.
CryoProbe drastically accelerates the self-validating workflow.
Salt/Buffer Tolerance
Highly robust against ionic samples.
Cold probes are sensitive to high ionic strength, which can degrade tuning/matching.
RT Probe is preferred if the compound is a crude hydrochloride salt[5].
Self-Validating Experimental Protocol
A trustworthy protocol must be a self-validating system. Relying solely on a 1D ¹H spectrum is insufficient for this molecule due to potential tautomerism and signal overlap. The following methodology integrates quantitative NMR (qNMR) with 2D connectivity mapping to eliminate ambiguity.
Step-by-Step Methodology
Sample Preparation (qNMR Standard): Weigh exactly 2.0 mg of 3-(Dimethylamino)azetidine-3-carboxamide and 1.0 mg of high-purity Maleic Acid (internal qNMR standard) into a clean glass vial.
Solvent Addition: Add 600 µL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS). Causality: TMS provides an internal chemical shift reference (0.00 ppm), while the internal standard allows for absolute purity determination independent of response factors[4].
1D ¹H Acquisition: Transfer to a 5 mm NMR tube. Acquire a standard 1D ¹H spectrum using a 30° pulse sequence (zg30). Critical Setting: Set the relaxation delay (D1) to ≥ 10 seconds. Causality: This ensures complete longitudinal magnetization recovery (5 × T₁) for accurate integration of the dimethylamino protons versus the internal standard[5].
2D Multiplicity-Edited HSQC: Acquire a ¹H-¹³C HSQC spectrum. This will immediately differentiate the CH₂ groups of the azetidine ring (blue/negative cross-peaks) from the CH₃ groups of the dimethylamino moiety (red/positive cross-peaks).
2D HMBC: Acquire a ¹H-¹³C HMBC spectrum to observe long-range couplings. The defining self-validation step is observing a ³J correlation from the dimethylamino protons (~2.15 ppm) to the quaternary azetidine C3 carbon (~65.0 ppm), confirming the regiochemistry.
Comparative NMR validation workflow for azetidine derivatives.
Quantitative Data Summary: Expected Spectral Assignments
The following table summarizes the expected ¹H and ¹³C NMR spectral data for 3-(Dimethylamino)azetidine-3-carboxamide in DMSO-d₆, synthesizing general azetidine characteristics and substituent effects[3][6].
Position
¹H Shift (δ, ppm)
Multiplicity
Integration
¹³C Shift (δ, ppm)
Structural Assignment Notes
-N(CH₃)₂
~2.15
Singlet
6H
~40.5
Dimethylamino methyl groups.
Azetidine C2/C4
~3.20 – 3.50
Multiplet (AB System)
4H
~58.0
Diastereotopic ring protons; complex coupling due to ring strain.
Azetidine -NH
~8.50
Broad Singlet
1H
-
Secondary amine; broadened by ¹⁴N quadrupolar relaxation.
Carboxamide -NH₂
~7.20, ~7.40
Two Broad Singlets
2H
-
Primary amide; distinct signals due to restricted C-N bond rotation.
Azetidine C3
-
-
-
~65.0
Quaternary carbon; confirmed via HMBC cross-peaks.
Carboxamide C=O
-
-
-
~174.0
Carbonyl carbon; heavily deshielded.
Note: Chemical shifts may vary slightly depending on the exact sample pH, concentration, and whether the compound is isolated as a free base or a hydrochloride salt.
References
L. K. et al. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [Link]
Holzgrabe, U. et al. Guide to NMR Method Development and Validation – Part I: Identification and Quantification. ResearchGate. [Link]
Giraudeau, P. et al. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC - NIH.[Link]
A Comparative Guide to 3-(Dimethylamino)azetidine-3-carboxamide and Other Azetidine Derivatives in Drug Discovery
This guide offers an in-depth technical comparison of 3-(Dimethylamino)azetidine-3-carboxamide with other foundational azetidine derivatives. It is designed for researchers, medicinal chemists, and drug development profe...
Author: BenchChem Technical Support Team. Date: April 2026
This guide offers an in-depth technical comparison of 3-(Dimethylamino)azetidine-3-carboxamide with other foundational azetidine derivatives. It is designed for researchers, medicinal chemists, and drug development professionals to provide an objective analysis of the scaffold's performance, supported by experimental context and data, to aid in the rational design of next-generation therapeutics.
The Azetidine Scaffold: A Privileged Motif in Modern Medicinal Chemistry
The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a cornerstone of modern drug design.[1] Its growing prevalence is due to a unique combination of structural and physicochemical properties that make it highly attractive for modulating biological activity and improving pharmacokinetic profiles.[2][3]
Key advantages conferred by the azetidine scaffold include:
Conformational Rigidity: The inherent ring strain of the four-membered system restricts the conformational freedom of its substituents. This pre-organizes the molecule for binding to a biological target, which can lead to a lower entropic penalty and thus, higher binding affinity and selectivity.[2][4]
Improved Physicochemical Properties: Incorporation of an azetidine moiety can enhance aqueous solubility, increase the fraction of sp³ carbons, and improve metabolic stability compared to more flexible or lipophilic counterparts.[2][5] The scaffold is often more resistant to common metabolic pathways like N-dealkylation.[4]
Access to Novel Chemical Space: The unique three-dimensional arrangement of substituents on the azetidine ring provides access to chemical space that is often unattainable with larger or less strained ring systems, serving as a versatile bioisostere for other cyclic and acyclic motifs.[1][3][4]
Several FDA-approved drugs, including the JAK inhibitor baricitinib and the MEK1/2 inhibitor cobimetinib, feature an azetidine ring, underscoring its real-world therapeutic success and utility in enhancing metabolic stability and receptor selectivity.[2]
Profiling 3-(Dimethylamino)azetidine-3-carboxamide: A Geminal Disubstituted Derivative
3-(Dimethylamino)azetidine-3-carboxamide is a unique building block characterized by geminal substitution at the C3 position. This arrangement, featuring both a basic dimethylamino group and a hydrogen-bonding carboxamide group, creates a distinct chemical entity with specific properties that differentiate it from simpler, monosubstituted azetidines.
Comparative Physicochemical Properties
The dual functionality at a single carbon atom significantly influences the molecule's physicochemical profile. The tertiary amine provides a basic handle for salt formation and potential ionic interactions, while the primary amide offers robust hydrogen bond donor and acceptor capabilities. A comparison with other common azetidine derivatives highlights these differences.
Table 1: Comparison of calculated physicochemical properties for 3-(Dimethylamino)azetidine-3-carboxamide and other common azetidine derivatives. Predicted values serve as a guide for relative properties.
As shown in Table 1, 3-(Dimethylamino)azetidine-3-carboxamide has a higher molecular weight and a greater number of hydrogen bond acceptors compared to the other listed derivatives, while maintaining a low predicted lipophilicity (XlogP). This profile suggests a scaffold that can engage in multiple non-covalent interactions without significantly increasing lipophilicity, a desirable trait in lead optimization.
Performance in Biological Systems: A Mechanistic Perspective
The true utility of a scaffold is demonstrated by its application in biologically relevant contexts. Azetidine derivatives have shown broad pharmacological potential, acting as enzyme inhibitors, receptor modulators, and agents against cancer, inflammation, and infectious diseases.[2][8]
To illustrate how the features of a substituted azetidine translate to biological function, we will consider a standard experimental protocol for evaluating enzyme inhibitors, a common application for such scaffolds.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescent)
This protocol describes a robust, high-throughput method to determine the inhibitory potency (IC₅₀) of a compound like an azetidine derivative against a target kinase. The causality behind this experimental design is to quantify the compound's ability to compete with ATP, the enzyme's natural substrate, thereby inhibiting the phosphorylation of a target peptide.
Pillars of a Self-Validating System:
Positive Control: A known, potent inhibitor of the target kinase is used to confirm assay sensitivity and establish the upper limit of inhibition.
Negative Control: DMSO (vehicle) is used to define 0% inhibition and ensure the solvent does not interfere with the assay.
No-Enzyme Control: Wells without kinase are used to measure background signal.
Materials:
Target Kinase (e.g., a Janus kinase, JAK)
Kinase Substrate (a specific peptide for the target kinase)
ATP (Adenosine Triphosphate)
Assay Buffer (e.g., HEPES-based buffer with MgCl₂, BSA, DTT)
Test Compounds (e.g., 3-(Dimethylamino)azetidine-3-carboxamide derivatives) dissolved in DMSO
Luminescent Kinase Assay Reagent (e.g., ADP-Glo™)
White, opaque 384-well microplates
Multichannel pipettes and a plate reader capable of measuring luminescence
Step-by-Step Methodology:
Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compounds in DMSO. Dispense 50 nL of each dilution into the assay plate.
Enzyme Preparation: Dilute the target kinase to a 2X working concentration in the assay buffer.
Substrate/ATP Mix Preparation: Prepare a 2X mixture of the kinase substrate and ATP in the assay buffer. The ATP concentration should be at or near its Michaelis-Menten constant (Km) for the specific kinase to ensure competitive inhibitors can be accurately assessed.
Kinase Reaction Initiation: Add 5 µL of the 2X kinase solution to all wells except the no-enzyme controls. Then, add 5 µL of the 2X substrate/ATP mix to all wells to start the reaction.
Incubation: Gently mix the plate and incubate at room temperature for 1-2 hours. The incubation time is optimized to ensure the reaction remains in the linear range (typically <20% ATP consumption).
Reaction Termination & ADP Detection: Add 10 µL of the ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
Signal Generation: Add 20 µL of the Kinase Detection Reagent to each well. This converts the ADP generated by the kinase reaction into a luminescent signal. Incubate for 30-60 minutes at room temperature.
Data Acquisition: Measure the luminescence signal using a plate reader.
Data Analysis:
Subtract the background signal (no-enzyme control) from all data points.
Normalize the data relative to the high (DMSO) and low (positive control) controls.
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data using a four-parameter logistic model to determine the IC₅₀ value.
Caption: Workflow for a luminescent in vitro kinase inhibition assay.
Structure-Activity Relationship (SAR) and Design Principles
The power of the azetidine scaffold lies in the ability to strategically place substituents to probe interactions with a biological target. 3-(Dimethylamino)azetidine-3-carboxamide offers multiple vectors for modification to build a comprehensive SAR.
Caption: Logical relationships in azetidine-based drug design.
As illustrated in the diagram above, the azetidine core provides a rigid framework and influences fundamental properties like solubility and metabolic stability.[2][5] The substituents at C3 are the primary drivers of target-specific interactions. For 3-(Dimethylamino)azetidine-3-carboxamide:
The Carboxamide: Can be modified to other groups (e.g., esters, sulfonamides) to explore different hydrogen bonding patterns or to act as a handle for further chemical elaboration.
The Dimethylamino Group: Can be varied (e.g., methylamino, ethylamino, cyclic amines) to fine-tune basicity, steric bulk, and lipophilicity, which directly impacts target binding and pharmacokinetic properties.
This modularity allows chemists to systematically optimize a lead compound for improved potency, selectivity, and drug-like properties.
Conclusion
3-(Dimethylamino)azetidine-3-carboxamide is a highly functionalized and valuable building block that offers distinct advantages over simpler azetidine derivatives. Its geminally disubstituted pattern provides a unique three-dimensional arrangement of a basic amine and a hydrogen-bonding amide, creating a scaffold with high potential for engaging in specific and multivalent interactions with biological targets. By leveraging its inherent conformational rigidity and the strategic modularity of its functional groups, researchers can effectively navigate complex structure-activity landscapes. The systematic evaluation of this and related derivatives using robust experimental protocols is essential for unlocking their full potential in the development of innovative and effective therapeutics.
References
Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]
Faust, M. R., et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. PubMed. [Link]
Singh, U. P., et al. (n.d.). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ACS Publications. [Link]
Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]
DeEtte, M. L., et al. (2002). Structure−Activity Relationships of 1-Alkyl-5-(3,4-dichlorophenyl)- 5-{2-[(3-substituted)-1-azetidinyl]ethyl}-2-piperidones. 1. Selective Antagonists of the Neurokinin-2 Receptor. Journal of Medicinal Chemistry. [Link]
EMBL-EBI. (n.d.). Document: Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relation... ChEMBL. [Link]
Amici, R., et al. (2026). A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF. Journal of Medicinal Chemistry. [Link]
Cherkupalli, K., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. PMC. [Link]
NextSDS. (n.d.). 3-(dimethylamino)azetidine-3-carboxamide hydrochloride — Chemical Substance Information. NextSDS. [Link]
Gil, J., et al. (2008). Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. The Journal of Organic Chemistry. [Link]
International Journal of Advanced Research in Science, Communication and Technology. (2023). Synthesis and Characterization of a Novel Azetidine Derivative. ijarsct. [Link]
Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]
Gupta, P., et al. (2015). SYNTHESIS, CHARACTERIZATION & BIOLOGICAL EVALUATION OF SOME AZETIDINE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACOGNOSY. [Link]
Reiners, F., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters. [Link]
Poska, R., et al. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PMC. [Link]
D'hooghe, M., et al. (n.d.). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. ResearchGate. [Link]
ResearchGate. (n.d.). Structure of azetidine‐containing compounds found in nature. ResearchGate. [Link]
Taha, M., et al. (n.d.). Identification of anti-inflammatory and other biological activities of 3-carboxamide, 3-carbohydrazide and ester derivatives of gatifloxacin. PMC. [Link]
Kym, P. R., et al. (2021). Discovery of Trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as Potent, Orally Bioavailable TGR5 (GPBAR1) Agonists: Structure–Activity Relationships, Lead Optimization, and Chronic In Vivo Efficacy. Journal of Medicinal Chemistry. [Link]
ResearchGate. (n.d.). a) Molecular structures and b) fluorescent quantum yield in water of dimethylamino‐, azetidine‐, and azetidinecarboxamide‐modified rhodamine, Rhodol, NBD, and coumarin fluorophores. ResearchGate. [Link]
Venkateswararao, A., et al. (2025). (PDF) Synthesis and determination of biological activities of new series of azetidinones. ResearchGate. [Link]
Optimizing for Success: A Comparative Guide to the Bioavailability of Azetidine Carboxamide Analogs
In the landscape of modern drug discovery, the azetidine scaffold has emerged as a cornerstone for developing novel therapeutics due to its unique structural and physicochemical properties.[1][2] The 3-(dimethylamino)aze...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of modern drug discovery, the azetidine scaffold has emerged as a cornerstone for developing novel therapeutics due to its unique structural and physicochemical properties.[1][2] The 3-(dimethylamino)azetidine-3-carboxamide core, in particular, represents a promising starting point for generating diverse chemical libraries. However, the journey from a promising hit to a viable clinical candidate is fraught with challenges, chief among them being the optimization of oral bioavailability. A compound's ability to be absorbed into systemic circulation and reach its target in sufficient concentrations is a critical determinant of its therapeutic potential.
This guide provides an in-depth, comparative analysis of the key factors influencing the bioavailability of azetidine carboxamide analogs. While direct head-to-head data for a series of 3-(dimethylamino)azetidine-3-carboxamide analogs is not extensively available in public literature, we can derive powerful insights by examining related azetidine carboxamide structures that have been subject to rigorous pharmacokinetic profiling. By synthesizing data from several lead optimization programs, this guide will illuminate the structure-activity relationships (SAR) that govern permeability, metabolic stability, and transporter interactions. We will dissect the experimental methodologies used to generate this data, providing field-proven protocols and explaining the causal relationships behind experimental choices. This guide is intended for researchers, scientists, and drug development professionals seeking to rationally design and select azetidine carboxamide analogs with superior oral drug-like properties.
The Triad of Bioavailability: Permeability, Metabolism, and Efflux
Oral bioavailability is a complex interplay of several factors. For a drug to be effective when taken orally, it must first dissolve in the gastrointestinal fluid, permeate the intestinal epithelium, survive first-pass metabolism in the gut wall and liver, and finally enter systemic circulation. This intricate process can be distilled down to three critical, measurable parameters:
Intestinal Permeability: The ability of a compound to cross the lipid membranes of the intestinal epithelial cells. This is often assessed using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) and, more definitively, with cell-based assays such as the Caco-2 model.[3][4]
Metabolic Stability: The compound's resistance to breakdown by metabolic enzymes, primarily the Cytochrome P450 (CYP) family in the liver.[1][5] High metabolic instability leads to rapid clearance and low exposure. This is typically evaluated using liver microsomes.[1][5]
Transporter-Mediated Efflux: The active removal of a compound from the intestinal cells back into the gut lumen by efflux pumps like P-glycoprotein (P-gp).[6] High efflux can severely limit a drug's absorption, even if it has good passive permeability.[3]
The following diagram illustrates the interplay of these key factors in determining the oral bioavailability of a drug candidate.
Comparative Bioavailability Profiles of Azetidine Carboxamide Analogs
The following table summarizes key bioavailability-related data for several azetidine carboxamide analogs from different research programs. This comparative data provides a valuable framework for understanding how structural modifications to the azetidine core and its substituents can impact drug-like properties.
Compound ID/Class
Structure
Assay
Key Findings
Reference
Azetidine Analog 45d
(Structure not fully specified, but is an azetidine-2-carboxamide)
The data clearly illustrates the significant impact that subtle structural changes can have on bioavailability. The most striking comparison is between the azetidine analog 45d and its piperidine congener 45c .[3] Replacing the larger, more flexible piperidine ring with the smaller, more rigid azetidine ring led to a nearly three-fold increase in plasma exposure (AUC).[3] The Caco-2 data suggests a key reason for this improvement: the azetidine analog exhibited a significantly lower potential for active efflux.[3] This is a critical insight for drug designers, as it suggests that the azetidine scaffold may be less recognized by efflux transporters like P-gp compared to the piperidine scaffold.
Furthermore, the high PAMPA result for 45d indicates excellent passive permeability, a desirable characteristic for oral drug candidates.[3] This case study underscores a core principle in medicinal chemistry: scaffold hopping from a piperidine to an azetidine can be a powerful strategy to enhance bioavailability by mitigating efflux.[1]
The work on azetidine-based ene-amides and (R)-azetidine-2-carboxamides further reinforces the tractability of this scaffold for achieving favorable ADME properties.[7][8][9] The consistent reports of good metabolic stability and pharmacokinetic profiles suggest that the azetidine ring itself is not inherently liable to rapid metabolism.[7]
Experimental Protocols for Assessing Bioavailability
To ensure the trustworthiness and reproducibility of bioavailability data, standardized and well-validated experimental protocols are essential. Below are detailed, step-by-step methodologies for the two most critical in vitro assays discussed: the Caco-2 bidirectional permeability assay and the liver microsomal stability assay.
Caco-2 Bidirectional Permeability Assay
This assay is the gold standard for in vitro prediction of intestinal permeability and for identifying substrates of active efflux transporters.[4][6] It utilizes Caco-2 cells, a human colon adenocarcinoma cell line, which differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.[4]
Objective: To determine the apparent permeability coefficient (Papp) of a compound in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions and to calculate the efflux ratio.
Methodology:
Cell Culture and Monolayer Formation:
Seed Caco-2 cells onto permeable Transwell® filter inserts (e.g., 12-well or 24-well plates) at a high density.
Culture the cells for 21-25 days to allow for spontaneous differentiation into a polarized monolayer.
Rationale: This extended culture period is crucial for the formation of tight junctions between cells, which is essential for a restrictive barrier, and for the expression of key transporter proteins like P-gp.
Monolayer Integrity Assessment:
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer using a voltmeter.
Alternatively, assess the permeability of a low-permeability marker like Lucifer yellow.
Rationale: This step is a critical quality control measure. Only monolayers with high TEER values (typically >250 Ω·cm²) and low Lucifer yellow leakage (<1%) are used, ensuring that drug transport occurs primarily through the cells (transcellularly) rather than between them (paracellularly).
Transport Experiment:
Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
A→B Permeability: Add the test compound (typically at 1-10 µM) in HBSS to the apical (donor) chamber. The basolateral (receiver) chamber contains HBSS without the compound.
B→A Permeability: Add the test compound in HBSS to the basolateral (donor) chamber. The apical (receiver) chamber contains HBSS without the compound.
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).
At the end of the incubation, collect samples from both the donor and receiver chambers.
Sample Analysis and Calculation:
Quantify the concentration of the test compound in all samples using a sensitive analytical method, typically LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).
Calculate the Papp value using the following equation:
Papp = (dQ/dt) / (A * C0)
Where:
dQ/dt is the rate of drug appearance in the receiver chamber.
A is the surface area of the filter membrane.
C0 is the initial concentration in the donor chamber.
Calculate the Efflux Ratio (ER):
ER = Papp (B→A) / Papp (A→B)
Interpretation: An ER ≥ 2 is a strong indicator that the compound is a substrate for active efflux.[4]
The following diagram outlines the workflow for the Caco-2 bidirectional permeability assay.
This assay provides a measure of a compound's intrinsic clearance, which is its susceptibility to metabolism by Phase I enzymes (primarily CYPs) in the absence of other physiological factors.[5]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a compound when incubated with human liver microsomes (HLM).
Methodology:
Preparation:
Prepare a stock solution of the test compound in an organic solvent (e.g., DMSO).
Thaw cryopreserved HLM on ice.
Prepare an NADPH-regenerating system (contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
Rationale: The NADPH-regenerating system is essential because CYP enzymes require NADPH as a cofactor to function. This system continuously generates NADPH, ensuring the enzymes remain active throughout the incubation.
Incubation:
In a 96-well plate, combine buffer, HLM (typically at a final protein concentration of 0.5 mg/mL), and the test compound (final concentration usually 1 µM).
Pre-incubate the mixture at 37°C for a few minutes to equilibrate the temperature.
Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.
Time Points and Reaction Quenching:
At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in designated wells by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
Rationale: The cold solvent immediately precipitates the microsomal proteins, halting all enzymatic activity. The internal standard is crucial for accurate quantification by LC-MS/MS, as it corrects for variations in sample processing and instrument response.
Sample Processing and Analysis:
Centrifuge the plate to pellet the precipitated proteins.
Transfer the supernatant to a new plate for LC-MS/MS analysis.
Quantify the remaining parent compound at each time point.
Data Analysis:
Plot the natural logarithm of the percentage of compound remaining versus time.
The slope of the linear regression line is equal to the elimination rate constant (k).
The azetidine carboxamide scaffold is a versatile and promising platform for the development of new medicines. The available data strongly suggests that it is a tractable scaffold for achieving excellent oral bioavailability. The key to success lies in a multiparametric optimization approach that balances potency with favorable ADME properties from the earliest stages of a project.
Based on the comparative analysis presented, the following strategic recommendations are proposed for researchers working with 3-(dimethylamino)azetidine-3-carboxamide analogs:
Prioritize the Azetidine Core: When faced with a choice between similar-sized saturated heterocycles, the azetidine ring may offer an intrinsic advantage over piperidine in terms of minimizing P-gp mediated efflux, potentially leading to higher oral exposure.[1][3]
Systematically Evaluate Permeability and Efflux: Employ the Caco-2 bidirectional permeability assay early in the screening cascade. Do not rely solely on passive permeability assays like PAMPA. Identifying and mitigating efflux is often a more challenging optimization problem than improving passive permeability.
Monitor Metabolic Stability: The azetidine core itself appears to be relatively stable.[7] However, substitutions on the ring or on the carboxamide moiety can introduce metabolic liabilities. Routinely screen analogs in liver microsomal stability assays to identify and address these issues promptly.
Leverage Stereochemistry: As seen in the development of TGR5 agonists, the stereochemistry of substituents on the azetidine ring can have a profound impact on both potency and off-target effects like CYP3A4 inhibition.[3] It is essential to synthesize and test individual enantiomers to fully understand the SAR.
By integrating these principles and employing the robust experimental protocols detailed in this guide, drug development professionals can more effectively navigate the complex challenges of bioavailability optimization and unlock the full therapeutic potential of the 3-(dimethylamino)azetidine-3-carboxamide class of compounds.
References
Aurigene Discovery Technologies Ltd, et al. (2014). Discovery of azetidine based ene-amides as potent bacterial enoyl ACP reductase (FabI) inhibitors. European Journal of Medicinal Chemistry. [Link]
ACS Publications. (2021). Discovery of Trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as Potent, Orally Bioavailable TGR5 (GPBAR1) Agonists: Structure–Activity Relationships, Lead Optimization, and Chronic In Vivo Efficacy. Journal of Medicinal Chemistry. [Link]
PMC. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link]
ACS Publications. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link]
PMC. (2022). Selective Structural Derivatization of Flavonoid Acetamides Significantly Impacts Their Bioavailability and Antioxidant Properties. Molecules. [Link]
PMC. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Molecules. [Link]
Nuvisan. Advanced drug permeability & transporter assays | In vitro DMPK services. [Link]
Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. [Link]
Comprehensive EHS Guide: Operational Handling and Disposal Protocols for 3-(Dimethylamino)azetidine-3-carboxamide As a Senior Application Scientist and EHS (Environment, Health, and Safety) specialist, establishing rigor...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive EHS Guide: Operational Handling and Disposal Protocols for 3-(Dimethylamino)azetidine-3-carboxamide
As a Senior Application Scientist and EHS (Environment, Health, and Safety) specialist, establishing rigorous, self-validating protocols for chemical management is critical to maintaining laboratory integrity. 3-(Dimethylamino)azetidine-3-carboxamide (often utilized as a hydrochloride salt, CAS: 736994-13-1) is a specialized building block frequently used in pharmaceutical drug development[1].
Due to its structural properties—specifically the presence of reactive secondary/tertiary amines and an azetidine ring—improper handling or disposal can lead to exposure risks and environmental contamination. This guide provides the definitive operational and logistical plan for the safe handling, segregation, and disposal of this compound within a professional laboratory setting.
Hazard Assessment and Causality
Before implementing a disposal plan, the hazard profile must dictate the operational parameters. 3-(Dimethylamino)azetidine-3-carboxamide hydrochloride is classified under the Globally Harmonized System (GHS) with the following hazards[1]:
Acute Tox. 4 (H302 + H312 + H332): Harmful if swallowed, in contact with skin, or inhaled. The low molecular weight and lipophilicity of the free base form can facilitate dermal and mucosal absorption[1].
Skin Irrit. 2 (H315) & Eye Irrit. 2A (H319): The basicity of the amine groups causes localized tissue irritation upon contact[1].
STOT SE 3 (H336): May cause respiratory irritation or central nervous system effects upon acute inhalation exposure[1].
Operational Causality: Because this compound presents multi-route exposure risks (inhalation, dermal, oral), all handling—including waste consolidation—must be performed inside a certified chemical fume hood. Nitrile gloves (minimum 4 mil thickness, double-gloved for concentrated solutions), safety glasses with side shields, and a standard lab coat are mandatory.
Quantitative Data: Waste Categorization
To ensure compliance with institutional EHS and environmental regulations (such as RCRA in the United States), waste containing this compound must be accurately categorized.
Parameter
Classification / Specification
Operational Rationale
Waste Stream Category
Non-Halogenated Organic Waste (if in standard solvents)
Contains C, H, N, O. Must be kept separate from halogenated streams to prevent toxic byproducts during incineration.
Aqueous Waste Compatibility
Mixed Aqueous/Organic (if dissolved in water/buffers)
The hydrochloride salt is highly water-soluble. Aqueous waste must be collected separately from pure organic solvents.
Chemical Incompatibilities
Strong oxidizing agents, strong acids
Mixing basic amines with strong oxidizers in a waste carboy can lead to exothermic reactions or off-gassing.
Primary Disposal Method
High-Temperature Incineration
Ensures complete thermal destruction of the azetidine ring and amine functionalities, preventing environmental persistence.
Step-by-Step Disposal Methodology
Safety Directive: Do not attempt to chemically neutralize or destroy this compound in-house (e.g., via improvised acid-base neutralization or oxidation). Improvised waste treatment can generate toxic byproducts and violates standard EHS compliance. All disposal must occur via licensed hazardous waste contractors.
Step 1: Point-of-Generation Segregation
Identify the solvent matrix. If the 3-(Dimethylamino)azetidine-3-carboxamide is in a non-halogenated solvent (e.g., Methanol, Ethyl Acetate), direct it to the "Non-Halogenated Organic Waste" stream.
If it is an aqueous solution (e.g., HPLC mobile phase or biological buffer), direct it to the "Aqueous Hazardous Waste" stream.
Verification: Check the waste carboy log to ensure no strong oxidizers (e.g., peroxides, nitric acid) have been previously added to the container.
Step 2: Containerization
Utilize High-Density Polyethylene (HDPE) carboys for liquid waste collection. HDPE provides excellent chemical resistance to both the active pharmaceutical intermediate and standard organic solvents.
For solid waste (e.g., contaminated weighing paper, empty vials, or bulk powder), place items into a puncture-resistant, sealable polyethylene bag or a dedicated solid hazardous waste bucket.
Ensure the primary waste container is housed within a secondary containment tray capable of holding 110% of the primary container's volume.
Step 3: Regulatory Labeling
Attach an institutional Hazardous Waste Tag to the container before the first drop of waste is added.
Explicitly list "3-(Dimethylamino)azetidine-3-carboxamide" and its associated solvents on the tag. Do not use abbreviations or chemical structures.
Check the appropriate hazard boxes on the tag: "Toxic" and "Irritant".
Step 4: Satellite Accumulation and Institutional Transfer
Store the labeled container in a designated Satellite Accumulation Area (SAA) within the laboratory. The container must remain tightly capped at all times except when actively adding waste.
Once the container reaches 90% capacity, or reaches the institutional time limit (typically 90 days), submit a waste pickup request to your EHS department.
EHS will transfer the waste to a central accumulation facility before handing it over to a licensed commercial disposal contractor for high-temperature incineration.
The following diagram illustrates the validated logistical pathway for the disposal of 3-(Dimethylamino)azetidine-3-carboxamide, ensuring a closed-loop safety system from generation to final destruction.
Caption: Standardized EHS workflow for the segregation, containerization, and disposal of hazardous organic intermediates.
Emergency Logistics: Spill Response Protocol
In the event of a spill outside of primary containment, execute the following operational plan:
Evacuate & Assess: Clear personnel from the immediate area. Verify that the spill does not involve incompatible chemicals.
PPE Escalation: Don a fresh pair of heavy-duty nitrile gloves, a lab coat, and chemical splash goggles. If the spill involves dry powder (risk of aerosolization), a fitted N95 or P100 respirator may be required per institutional EHS guidelines.
Containment:
For Liquids: Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial spill pads).
For Solids: Gently sweep up the powder using a damp paper towel to prevent dust generation. Do not dry sweep.
Collection: Transfer all absorbed material and contaminated cleanup supplies into a heavy-duty hazardous waste bag.
Decontamination: Wash the spill surface thoroughly with soap and water, collecting the rinsate as hazardous aqueous waste.
Reporting: Notify the laboratory supervisor and EHS department immediately, providing the CAS number (736994-13-1)[1] and approximate volume spilled.
References
NextSDS. (n.d.). 3-(dimethylamino)azetidine-3-carboxamide hydrochloride — Chemical Substance Information. Retrieved March 25, 2026, from [Link]
A Senior Application Scientist's Guide to the Safe Handling of 3-(Dimethylamino)azetidine-3-carboxamide
As researchers and drug development professionals, our work with novel chemical entities like 3-(Dimethylamino)azetidine-3-carboxamide is foundational to therapeutic innovation. However, with innovation comes the respons...
Author: BenchChem Technical Support Team. Date: April 2026
As researchers and drug development professionals, our work with novel chemical entities like 3-(Dimethylamino)azetidine-3-carboxamide is foundational to therapeutic innovation. However, with innovation comes the responsibility of ensuring the utmost safety in our laboratories. This guide provides essential, immediate safety and logistical information for handling this compound. In the absence of a specific Safety Data Sheet (SDS), we will adopt a precautionary approach, drawing on data from analogous structures, including the azetidine core and related carboxamides, to inform our safety protocols.
Hazard Assessment: Understanding the Risks
Core Principles for Handling:
Minimize Exposure: All handling should aim to reduce the risk of skin contact, inhalation, and ingestion.[5]
Containment: All work with the solid compound or its solutions must be conducted within a certified chemical fume hood to prevent the inhalation of powders, aerosols, or vapors.[6][7]
Preparedness: Be prepared for emergencies, including spills and personal exposure, by having the appropriate cleanup materials and first-aid capabilities readily accessible.
Personal Protective Equipment (PPE): Your Primary Defense
A multi-layered PPE approach is mandatory to create a reliable barrier against potential exposure.[8] The selection of PPE should be based on a risk assessment of the specific procedure being performed.
Prevents direct skin contact. The outer glove should be changed immediately upon contamination and every 30-60 minutes during extended procedures.[9]
Eye Protection
Snugly fitting safety goggles or a face shield worn over safety glasses.[10][11]
Protects eyes from splashes, dust, and aerosols. Azetidine compounds are known to cause serious eye irritation.[2][12]
Body Protection
A long-sleeved, solid-front laboratory coat.
Provides a barrier against spills and prevents contamination of personal clothing.[6][13]
Respiratory Protection
Work must be conducted in a chemical fume hood.[6][10] An N95 or higher-rated respirator may be required for large-scale work or if a fume hood is not available, based on institutional EHS risk assessment.[8][11]
Minimizes the inhalation of fine powders or aerosols. Azetidine vapors can be harmful if inhaled.[1][14]
A systematic workflow is crucial for maintaining safety and experimental integrity.
Receiving and Storage
Upon receipt, inspect the container for any damage.
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[3]
The storage area should be clearly labeled and access restricted.[4][12]
Weighing and Solution Preparation
This is a critical step where the risk of generating airborne particles is highest.
Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered.[6] Assemble all necessary equipment (spatulas, weigh paper, vials, solvent) within the hood.
Weighing: Carefully weigh the solid compound within the fume hood. Use anti-static weigh paper or a weighing boat.
Reconstitution: To minimize splashing, slowly add the solvent to the solid. Keep the container sealed when not in use.
Experimental Use
All manipulations of the compound, whether in solid or solution form, should be performed within the chemical fume hood.[5]
Use appropriate tools to avoid direct contact.
After handling, thoroughly decontaminate the work area.
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on task-specific hazard levels.
Emergency Procedures: Be Prepared
Accidents can happen despite the best precautions. Immediate and correct action is vital.
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][4] Seek immediate medical attention.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][12] Seek immediate medical attention.
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[1][14] Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1][3] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Cleanup: For small spills, absorb the material with an inert absorbent like vermiculite.[6] Place the contaminated material in a sealed, labeled container for hazardous waste disposal. Ensure you are wearing the appropriate PPE during cleanup.
Disposal Plan: Environmental Responsibility
Proper disposal of chemical waste is crucial for laboratory and environmental safety.[6]
Solid Waste: All solid waste contaminated with 3-(Dimethylamino)azetidine-3-carboxamide (e.g., gloves, pipette tips, weigh paper) must be collected in a designated, sealed hazardous waste container.[6]
Liquid Waste: Collect all liquid waste containing the compound in a clearly labeled, sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[6]
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. Decontaminated containers can then be disposed of according to institutional guidelines.
Consult EHS: Always follow your institution's Environmental Health and Safety (EHS) guidelines for chemical waste disposal.[4]
By adhering to these protocols, you are not only ensuring your personal safety but also contributing to a culture of safety and excellence within our scientific community.
References
Safety Data Sheet: Azetidine. Chemos GmbH&Co.KG. [Link]
Rules for the Safe Handling of Chemicals in the Laboratory. University of California, Santa Cruz. [Link]
The challenge of handling highly potent API and ADCs in analytical chemistry. Eurofins Scientific. [Link]